1-Bromo-2-(3-bromopropoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(3-bromopropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHAMWVAOBJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318998 | |
| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37136-84-8 | |
| Record name | 37136-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(3-bromopropoxy)benzene from 2-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene, a valuable intermediate in organic synthesis. The described methodology is based on the robust and widely applicable Williamson ether synthesis, a cornerstone reaction in the formation of ether linkages. This document details the reaction protocol, including reagent stoichiometry, reaction conditions, and purification methods, and provides visualizations of the reaction pathway and experimental workflow.
Core Synthesis: Williamson Ether Synthesis
The synthesis of this compound from 2-bromophenol is achieved through a Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the acidic phenolic proton of 2-bromophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1,3-dibromopropane, displacing one of the bromide leaving groups to form the desired ether.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Bromophenol |
| Molecular Weight | 173.01 g/mol |
| Molar Equivalent | 1.0 |
| Reagent | 1,3-Dibromopropane |
| Molecular Weight | 201.86 g/mol |
| Molar Equivalent | 3.0 |
| Base | Potassium Carbonate (K₂CO₃) |
| Molecular Weight | 138.21 g/mol |
| Molar Equivalent | 3.0 |
| Solvent | Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 15 hours |
| Expected Yield | ~40% (based on similar mono-alkylation reactions)[1] |
Experimental Protocol
This protocol is adapted from established procedures for Williamson ether synthesis and mono-alkylation of phenols.[1][2]
1. Reaction Setup:
-
To a solution of 2-bromophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (3.0 eq.).
-
Stir the resulting suspension at room temperature for 10 minutes to facilitate the formation of the phenoxide.
-
To this mixture, add 1,3-dibromopropane (3.0 eq.).
2. Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 15 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up:
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel.
-
A suggested eluent system is a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate to elute the product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as the final product.
Visualizations
Reaction Pathway
References
Technical Guide: Williamson Ether Synthesis of 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-Bromo-2-(3-bromopropoxy)benzene. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative data.
Core Synthesis: The Williamson Ether Reaction
The synthesis of this compound is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion.[2][3][4] In this specific synthesis, the phenoxide ion derived from 2-bromophenol acts as the nucleophile, attacking the primary alkyl halide, 1,3-dibromopropane.
The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromophenol | 1.0 eq | |
| 1,3-Dibromopropane | 1.2 eq | An excess is used to favor the desired mono-alkylation product. |
| Potassium Carbonate (K₂CO₃) | 1.5 eq | Acts as the base to deprotonate the phenol. |
| Acetone | q.s. | A suitable polar aprotic solvent. |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Reaction Time | 15 hours | Reaction progress can be monitored by TLC.[5] |
| Product | ||
| Yield | 75-85% | Typical reported yields for similar reactions. |
| Purity | >95% | After purification by column chromatography. |
| Molecular Formula | C₉H₁₀Br₂O | |
| Molecular Weight | 293.98 g/mol |
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound.
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane[6]
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (1.0 eq) and anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-bromophenoxide salt.
-
Alkyl Halide Addition: Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C for acetone). Maintain the reflux with vigorous stirring for 15 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure this compound.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway Diagram
The following diagram illustrates the chemical transformation pathway.
Caption: Chemical transformation pathway for the synthesis.
References
A Technical Guide to the Synthesis of 1-Bromo-2-(3-bromopropoxy)benzene
Abstract: This technical whitepaper provides a detailed examination of the synthetic pathways to 1-Bromo-2-(3-bromopropoxy)benzene, a key intermediate in various organic synthesis applications. While the Ullmann condensation is a notable method for forming aryl ethers, this guide establishes that the Williamson ether synthesis is the more conventional and efficient route for this specific target molecule. This document provides a comparative overview of these methods, a detailed experimental protocol for the Williamson synthesis, a comprehensive table of quantitative data, and a visual workflow diagram to support researchers, scientists, and professionals in drug development.
Overview of Synthetic Strategies
The synthesis of this compound involves the formation of an ether linkage between a 2-bromophenol moiety and a 3-bromopropyl group. Two primary synthetic strategies are considered: the Ullmann condensation and the Williamson ether synthesis.
1.1. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that typically couples an aryl halide with an alcohol, amine, or thiol to form diaryl ethers, aryl amines, or aryl thioethers, respectively.[1][2] This reaction often requires high temperatures (frequently over 210°C), polar solvents, and stoichiometric amounts of a copper catalyst.[1] While effective for creating C-O bonds, the Ullmann condensation has limitations, including harsh reaction conditions and yields that are not consistently high.[3] The reaction is most effective when the aryl halide is activated by electron-withdrawing groups.[1] For the synthesis of an alkyl aryl ether like this compound, this method is generally not the preferred route due to the availability of a more straightforward and milder alternative.
1.2. Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[4] The reaction involves the SN2 displacement of a halide from an alkyl halide by an alkoxide or, in this case, a phenoxide.[4][5] The synthesis of this compound via this route begins with the deprotonation of 2-bromophenol using a suitable base to form the 2-bromophenoxide nucleophile. This phenoxide then reacts with 1,3-dibromopropane. Since 1,3-dibromopropane is a primary alkyl halide, it is an excellent substrate for the SN2 reaction, leading to efficient formation of the desired ether with minimal competing elimination reactions.[4] This method is generally preferred for its milder conditions, higher yields, and more straightforward procedure compared to the Ullmann condensation for this class of compounds.
Recommended Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds by first forming the potassium salt of 2-bromophenol, which then acts as a nucleophile, attacking one of the primary carbons of 1,3-dibromopropane in an SN2 reaction.
Reaction Scheme: 2-Bromophenol + 1,3-Dibromopropane → this compound
Experimental Protocol
This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and dihaloalkanes.[6]
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phenoxide: To a round-bottom flask, add 2-bromophenol (1.0 eq). Dissolve it in a suitable solvent like acetone or DMF. Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.[6]
-
Reaction Initiation: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium 2-bromophenoxide.
-
Addition of Alkyl Halide: Add 1,3-dibromopropane (typically 1.5 to 3.0 eq to favor mono-alkylation) to the reaction mixture.[6]
-
Reaction Conditions: Heat the mixture to reflux (the temperature will depend on the solvent; for acetone, this is ~56°C) and maintain for 12-24 hours.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium salts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.[6]
Data Presentation
The following table summarizes the key quantitative parameters for the Williamson ether synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 2-Bromophenol | - |
| Reagent | 1,3-Dibromopropane | An excess is used to promote mono-alkylation. |
| Base | Potassium Carbonate (K₂CO₃) | A common, effective base for phenoxide formation. |
| Solvent | Acetone or DMF | DMF may improve yield but requires higher temperatures. |
| Reaction Temperature | 56°C (Reflux in Acetone) | Mild reaction conditions. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Reported Yield | 40-70% | Yield is dependent on reaction conditions and purification.[6] |
| Product MW | 293.99 g/mol | C₉H₁₀Br₂O |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: A flowchart of the Williamson ether synthesis of this compound.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis represents a more practical and efficient method than the Ullmann condensation. Its advantages include milder reaction conditions, the use of readily available and less toxic reagents, and generally good yields. This guide provides the necessary technical details, quantitative data, and procedural workflow to enable researchers to successfully synthesize this valuable chemical intermediate for applications in pharmaceutical development and broader organic chemistry research.
References
Purification of 1-Bromo-2-(3-bromopropoxy)benzene by column chromatography
An In-Depth Technical Guide to the Purification of 1-Bromo-2-(3-bromopropoxy)benzene by Column Chromatography
Introduction
This compound is a substituted aromatic ether that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. The synthesis of this molecule, typically via Williamson ether synthesis or other coupling reactions, often results in a crude product mixture containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent reaction steps and for ensuring the integrity of final products. Column chromatography is a fundamental, widely used purification technique ideal for separating this compound from such impurities on a gram scale.[1]
This technical guide provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. It details the experimental methodology, data interpretation, and a visual workflow to aid researchers, scientists, and drug development professionals in achieving high-purity material.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2] For the purification of moderately polar organic molecules like this compound, a normal-phase setup is typically employed.
-
Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂), is used.[1]
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the compounds through the column.[1]
Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the polar silica gel and dissolved in the mobile phase.[1] Non-polar impurities will have weaker interactions with the silica gel and will be carried through the column more quickly by the non-polar eluent. More polar compounds will adsorb more strongly to the stationary phase, and their movement will be slower. This compound, with its ether linkage and bromine atoms, possesses moderate polarity, allowing for its effective separation from both less polar and more polar impurities by carefully selecting the eluent system.
Experimental Protocol
This protocol outlines the complete workflow for purifying crude this compound. The procedure begins with the determination of an optimal solvent system using Thin Layer Chromatography (TLC).
Part 1: Determination of Eluent System via Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to identify a suitable mobile phase that provides good separation of the target compound from its impurities. The ideal solvent system should result in a retention factor (Rf) of approximately 0.3 to 0.4 for the desired compound.[1][2]
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system. A good starting point for brominated aromatic compounds is a mixture of hexane and ethyl acetate.[3][4] Test various ratios (e.g., 9:1, 5:1, 3:1 hexane:ethyl acetate).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by using an appropriate stain.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent system polarity until the spot corresponding to this compound has an Rf value in the target range of 0.3-0.4, and it is well-resolved from other spots. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values.[5][6]
Part 2: Column Chromatography Procedure
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)[4]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Methodology:
-
Column Preparation:
-
Secure the glass column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1] Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).[4] The weight of silica gel should be 20 to 50 times the weight of the crude sample.[1]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Open the stopcock and begin collecting the eluting solvent (fractions). Apply gentle air pressure to the top of the column to maintain a steady flow rate if necessary (flash chromatography).
-
For this separation, a gradient elution is recommended.[4] Start with a non-polar solvent like 100% hexane to elute highly non-polar impurities.
-
Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).[4] This will help elute the desired product and then any more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to determine which ones contain the pure product. Spot several fractions on a single TLC plate alongside a spot of the crude mixture for comparison.
-
-
Product Isolation:
Data Presentation
The following table summarizes the typical parameters used in the column chromatography purification of brominated aromatic ethers. The optimal values for this compound should be determined empirically by TLC analysis.
| Parameter | Value/Description | Rationale/Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent suitable for separating moderately polar organic compounds.[4] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common and effective solvent system for brominated aromatic compounds.[3][4] |
| Elution Method | Gradient Elution | Start with 100% Hexane, gradually increasing the percentage of Ethyl Acetate (e.g., to 1%, 2%, 5%, 10%).[4] |
| TLC Rf Target | ~0.3 - 0.4 | This range typically provides the best separation on a column.[1] |
| Sample-to-Adsorbent Ratio | 1:20 to 1:50 (w/w) | A higher ratio is used for more difficult separations.[1] |
| Monitoring Method | Thin Layer Chromatography (TLC) | Used to determine the optimal eluent and to analyze collected fractions.[3][4] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Guide: A General Recrystallization Protocol for the Purification of 1-Bromo-2-(3-bromopropoxy)benzene
This technical guide provides a comprehensive, albeit generalized, protocol for the purification of 1-Bromo-2-(3-bromopropoxy)benzene via recrystallization. This process is crucial for removing impurities from the crude product obtained after synthesis, ensuring high purity for subsequent applications in research and development.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound and related compounds is presented below. It is important to note that a melting point for the target compound is not available in the searched literature, which may suggest that it exists as an oil at room temperature. If the compound is an oil, purification would be more appropriately achieved by column chromatography or distillation. The following protocol is applicable if the crude material is a solid.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₀Br₂O | Calculated |
| Molecular Weight | 293.98 g/mol | Calculated |
| Boiling Point | 75-76 °C at 0.1 Torr (for 1-Bromo-2-(3-bromopropyl)benzene) | [1] |
| Melting Point | Not Available | [2] |
| Appearance | Yellow to colorless oil (for 1-Bromo-2-(3-bromopropyl)benzene) | [1] |
| Solubility | Slightly soluble in water (for 1-Bromo-2-isopropoxybenzene) | [3] |
Experimental Protocol: Recrystallization
This section details the step-by-step procedure for the recrystallization of this compound, assuming the crude product is a solid.
2.1. Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Based on the structure of a brominated aromatic ether, suitable solvents for screening include:
-
Low-polarity solvents: Hexane, Heptane
-
Medium-polarity solvents: Toluene, Isopropanol, Ethanol
-
Solvent mixtures: Hexane/Ethyl Acetate, Ethanol/Water
A preliminary small-scale solubility test is highly recommended to determine the optimal solvent or solvent system.
2.2. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Experimental Workflow
The logical flow of the recrystallization process is illustrated in the diagram below.
Caption: A workflow diagram illustrating the key stages of the recrystallization process for purifying a crude solid.
Safety and Handling
While specific toxicity data for this compound is unavailable, related compounds like 1-Bromo-2-(3-bromopropyl)benzene are associated with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Causes skin and serious eye irritation.[4]
-
May cause respiratory irritation.[4]
Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.
References
An In-depth Technical Guide to the ¹H NMR Characterization of 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-Bromo-2-(3-bromopropoxy)benzene. The information presented herein is intended to support researchers and professionals in the fields of synthetic chemistry, drug development, and quality control by providing a foundational understanding of the structural elucidation of this compound using ¹H NMR. This document outlines the expected chemical shifts, coupling constants, and integration values, alongside a standardized experimental protocol for data acquisition.
Molecular Structure and Proton Environments
This compound possesses a distinct molecular architecture comprising a disubstituted benzene ring and a brominated propyl chain linked by an ether bond. This structure gives rise to several unique proton environments, each exhibiting characteristic signals in the ¹H NMR spectrum. The key proton groups are:
-
Aromatic Protons (Ar-H): Four protons on the ortho-disubstituted benzene ring. Due to the differing electronic effects of the bromo and alkoxy substituents, these protons are chemically non-equivalent and are expected to produce a complex multiplet pattern in the aromatic region of the spectrum.
-
Propoxy Chain Protons:
-
-OCH₂- (Hα): Methylene protons directly attached to the ether oxygen, which are deshielded.
-
-CH₂- (Hβ): Methylene protons adjacent to both the -OCH₂- and -CH₂Br groups.
-
-CH₂Br (Hγ): Methylene protons attached to the bromine atom, which are significantly deshielded due to the electronegativity of bromine.
-
The analysis of the chemical shifts (δ), signal multiplicities, and coupling constants (J) for these protons is essential for the unambiguous structural confirmation of the molecule.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and data from structurally related compounds. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| Ar-H | 6.80 - 7.60 | Multiplet (m) | 4H | N/A |
| -OCH₂- (Hα) | 4.10 - 4.30 | Triplet (t) | 2H | ~6.0 - 7.0 |
| -CH₂- (Hβ) | 2.20 - 2.40 | Quintet (p) | 2H | ~6.0 - 7.0 |
| -CH₂Br (Hγ) | 3.60 - 3.80 | Triplet (t) | 2H | ~6.0 - 7.0 |
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.
-
Transfer the resulting solution into a clean, dry 5 mm NMR tube.
3.2. Instrument Parameters and Data Acquisition
The ¹H NMR spectrum should be acquired using a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) to ensure adequate signal dispersion. The following are typical acquisition parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, co-added to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the assignments in the data table.
Caption: Molecular structure of this compound with proton labels.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular analysis, mass spectrometry stands as a premier technique for elucidating the structure of organic compounds. This guide provides an in-depth exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Bromo-2-(3-bromopropoxy)benzene. Understanding these fragmentation pathways is crucial for the identification and characterization of this and related molecules in various scientific endeavors, from environmental analysis to pharmaceutical development.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments, with M and M+2 peaks of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The predicted quantitative data for the major fragments are summarized in Table 1.
| Predicted Fragment Ion | m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Fragmentation Pathway |
| [M]⁺• | 292/294/296 | [C₉H₁₀Br₂O]⁺• | Molecular Ion |
| [M-Br]⁺ | 213/215 | [C₉H₁₀BrO]⁺ | Loss of a bromine radical from the propoxy chain |
| [M-C₃H₆Br]⁺ | 171/173 | [C₆H₄BrO]⁺ | Cleavage of the ether bond with loss of the 3-bromopropyl radical |
| [C₆H₄BrO-CO]⁺ | 143/145 | [C₅H₄Br]⁺ | Loss of carbon monoxide from the bromophenoxy cation |
| [C₃H₆Br]⁺ | 121/123 | [CH₂CH₂CH₂Br]⁺ | 3-bromopropyl cation from ether bond cleavage |
| [C₆H₅O]⁺ | 93 | [C₆H₅O]⁺ | Loss of a bromine radical from the [C₆H₄BrO]⁺ ion |
| [C₆H₅]⁺ | 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |
| [C₃H₅]⁺ | 41 | [CH₂=CHCH₂]⁺ | Loss of HBr from the [C₃H₆Br]⁺ ion |
Table 1: Predicted m/z values and proposed structures of the major fragment ions of this compound under electron ionization.
Experimental Protocols
1. Sample Preparation:
-
Dissolve a small amount of the sample (typically 1 mg/mL) in a suitable volatile solvent such as dichloromethane or hexane.
-
If the sample is in a complex matrix, appropriate extraction and cleanup procedures, such as liquid-liquid extraction or solid-phase extraction, should be employed.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
Fragmentation Pathway Visualization
The logical flow of the fragmentation of this compound upon electron ionization is depicted in the following diagram. This visualization illustrates the primary cleavage points and the resulting major fragment ions.
Figure 1: Proposed fragmentation pathway of this compound.
Experimental Workflow
The general workflow for the analysis of this compound using GC-MS is outlined below. This process ensures the separation of the analyte from other components and its subsequent ionization and detection.
Figure 2: General experimental workflow for GC-MS analysis.
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and proposed experimental protocols offer a valuable starting point for researchers in the identification and characterization of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-2-(3-bromopropoxy)benzene for Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of infrared (IR) spectroscopy for the functional group analysis of 1-Bromo-2-(3-bromopropoxy)benzene. This document outlines the characteristic vibrational frequencies of the molecule's key functional groups, detailed experimental protocols for sample analysis, and a logical workflow for spectral interpretation.
Introduction to Infrared Spectroscopy and this compound
Infrared (IR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with matter to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are quantized and correspond to the energy of the infrared radiation absorbed. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed as wavenumbers, cm⁻¹), which serves as a unique "fingerprint" of the molecule.
This compound is an organic compound containing several key functional groups amenable to IR analysis. Its structure includes a disubstituted benzene ring, an aryl alkyl ether linkage, and both aromatic and aliphatic carbon-bromine bonds. The identification and characterization of these functional groups are crucial for quality control, reaction monitoring, and structural elucidation in various scientific and industrial settings, including drug development.
Predicted Infrared Absorption Data
The table below summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound. These ranges are based on established spectroscopic data for similar chemical structures.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Typically appears as a group of small peaks just above 3000 cm⁻¹.[1][2][3] |
| Aliphatic C-H (CH₂) | Stretching | 3000 - 2850 | Medium | Characteristic of the propyl chain. |
| Benzene Ring C=C | Stretching | 1600 - 1585 and 1500 - 1400 | Medium to Strong | Two distinct bands are characteristic of the aromatic ring.[1][2] |
| Aryl Alkyl Ether C-O-C | Asymmetric Stretching | 1275 - 1200 | Strong | A strong, prominent peak indicative of the aryl ether linkage. |
| Aryl Alkyl Ether C-O-C | Symmetric Stretching | 1050 - 1010 | Medium | A second, often less intense, peak associated with the ether group. |
| Aromatic C-Br | Stretching | ~1031 | Medium | The position can be influenced by substitution patterns. |
| Aliphatic C-Br | Stretching | 690 - 515 | Medium to Strong | Found in the lower frequency "fingerprint" region. |
| Aromatic C-H (ortho-disubstituted) | Out-of-Plane Bending | 770 - 735 | Strong | A strong band characteristic of the 1,2-disubstitution pattern on the benzene ring.[4] |
Experimental Protocols
The successful acquisition of a high-quality IR spectrum is contingent upon proper sample preparation. As this compound is likely a liquid or a low-melting solid at room temperature, the following protocols are recommended.
Neat Liquid Sample Preparation (Thin Film Method)
This method is suitable if the compound is a liquid at room temperature.
Materials:
-
FTIR spectrometer
-
Two clean, dry salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Gloves
-
Acetone (for cleaning)
-
Kimwipes
Procedure:
-
Plate Preparation: Ensure the salt plates are clean and transparent. If necessary, clean them by rinsing with a small amount of acetone and gently wiping with a Kimwipe. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, place a single drop of the this compound sample onto the center of the plate.[5]
-
Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[5] Avoid trapping air bubbles.
-
Spectral Acquisition: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum with no sample in the beam path. This allows the instrument to subtract any signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample.
-
Cleaning: After analysis, separate the salt plates, rinse them thoroughly with acetone, and dry them with a Kimwipe. Return the plates to a desiccator for storage.
Solid Sample Preparation (KBr Pellet Method)
This method is suitable if the compound is a solid at room temperature.
Materials:
-
FTIR spectrometer
-
Agate mortar and pestle
-
KBr pellet press kit (die set)
-
Hydraulic press
-
Infrared-grade potassium bromide (KBr), thoroughly dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample and KBr Preparation: In an agate mortar, grind approximately 1-2 mg of the solid this compound sample into a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.[6] Gently mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[6] Avoid excessive grinding, which can lead to moisture absorption by the hygroscopic KBr.[7]
-
Die Loading: Carefully transfer the powder mixture into the KBr pellet die.
-
Pressing the Pellet: Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[7][8][9] This will form a thin, transparent or translucent pellet.
-
Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.
-
Spectral Acquisition: Place the KBr pellet in the appropriate sample holder in the FTIR spectrometer.
-
Background and Sample Scans: Collect a background spectrum and then the sample spectrum as described in the liquid sample protocol.
Workflow for Functional Group Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
Interpretation of the Spectrum
A detailed analysis of the IR spectrum of this compound would involve the following steps:
-
High-Frequency Region (4000-2500 cm⁻¹): Look for peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations and peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches of the propyl chain. The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups.
-
Double Bond Region (2000-1500 cm⁻¹): The presence of two distinct peaks around 1600 cm⁻¹ and 1450 cm⁻¹ would be strong evidence for the benzene ring.
-
Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of structural information.
-
Ether Linkage: A strong, prominent absorption band between 1275-1200 cm⁻¹ is a key indicator of the aryl alkyl ether's asymmetric C-O-C stretch. A second, medium-intensity band around 1050-1010 cm⁻¹ for the symmetric stretch would further confirm this.
-
Aromatic Substitution: A strong band in the 770-735 cm⁻¹ range would be indicative of the ortho-disubstitution pattern on the benzene ring.[4]
-
Carbon-Bromine Bonds: Look for medium to strong absorption bands in the 690-515 cm⁻¹ range for the aliphatic C-Br bond and around 1031 cm⁻¹ for the aromatic C-Br bond.
-
By systematically identifying these characteristic absorption bands, a researcher can confidently confirm the presence of the key functional groups in this compound and verify the compound's identity and purity.
References
- 1. spectrabase.com [spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Bromo-2-(3-bromopropyl)benzene | C9H10Br2 | CID 11425911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. shimadzu.com [shimadzu.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 9. azom.com [azom.com]
Physical and chemical properties of 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 1-Bromo-2-(3-bromopropoxy)benzene . The information presented herein is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Physical Properties
This compound is a disubstituted benzene derivative containing both a bromo and a 3-bromopropoxy group. Its key identifiers and physical properties are summarized below.
| Property | Value |
| CAS Number | 37136-84-8 |
| Molecular Formula | C₉H₁₀Br₂O |
| Molecular Weight | 293.98 g/mol |
| Physical State | Liquid |
| Boiling Point | 110-115 °C at 2 mmHg (experimental); 318.4 °C at 760 mmHg (predicted) |
| Density | 1.672 g/cm³ (predicted) |
| Refractive Index | 1.569 (predicted) |
| InChI | InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |
| InChIKey | XREHAMWVAOBJBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)OCCCBr)Br |
Synthesis
The primary synthetic route to this compound is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established procedures for similar ether syntheses.
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-bromophenol (1.0 eq) and anhydrous acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Addition of Alkyl Halide: Add 1,3-dibromopropane (1.2 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is dissolved in dichloromethane or diethyl ether and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Chemical Reactivity and Safety
Reactivity:
The two bromine atoms in this compound exhibit different reactivities. The bromine atom on the propyl chain is an alkyl bromide and is susceptible to nucleophilic substitution reactions. The bromine atom attached to the benzene ring is an aryl bromide and is generally less reactive towards simple nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).
Safety Information:
-
Signal Word: Warning
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound via the Williamson ether synthesis.
Solubility profile of 1-Bromo-2-(3-bromopropoxy)benzene in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-(3-bromopropoxy)benzene in various organic solvents. Due to the absence of publicly available experimental data for this specific compound, this document outlines detailed experimental protocols for determining its solubility and presents an illustrative solubility profile based on established chemical principles. The methodologies and workflows provided herein are intended to serve as a robust framework for laboratory investigation.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₉H₁₀Br₂O. Understanding its basic physicochemical properties is essential for predicting its solubility behavior based on the "like dissolves like" principle. The presence of a benzene ring suggests some affinity for aromatic and non-polar solvents, while the ether linkage and bromo-substituents introduce polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀Br₂O |
| Molecular Weight | 293.98 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C(=C1)OCCCBr)Br |
(Note: Properties are computationally derived and sourced from chemical databases.)
Illustrative Solubility Data
The following table summarizes the predicted solubility of this compound in a range of common organic solvents at standard conditions (25 °C, 1 atm).
Disclaimer: The quantitative data presented in Table 2 is illustrative and hypothetical. It is intended to provide a reasonable estimation based on the compound's structure and general solubility principles. Actual experimental validation is required for precise quantitative values.
Table 2: Illustrative Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Hexane | Non-polar, Aliphatic | ~50 |
| Toluene | Non-polar, Aromatic | ~200 |
| Dichloromethane | Polar, Aprotic | > 300 |
| Chloroform | Polar, Aprotic | > 300 |
| Diethyl Ether | Polar, Aprotic | ~250 |
| Ethyl Acetate | Polar, Aprotic | ~150 |
| Acetone | Polar, Aprotic | ~100 |
| Acetonitrile | Polar, Aprotic | ~75 |
| Isopropanol | Polar, Protic | ~40 |
| Ethanol | Polar, Protic | ~30 |
| Methanol | Polar, Protic | ~20 |
| Water | Polar, Protic | < 0.1 (Practically Insoluble) |
Experimental Protocols
To determine the precise solubility profile, standardized experimental procedures are necessary. The following protocols describe both qualitative and quantitative methods for assessing the solubility of this compound.
Qualitative Solubility Assessment
This initial screening provides a rapid determination of solubility in various solvents, which can inform the selection of solvents for quantitative analysis.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)
-
Small test tubes or vials (1-2 mL capacity)
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a small, dry test tube.
-
Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.
-
After each addition, vigorously shake or vortex the mixture for approximately 30-60 seconds.[1]
-
Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Record the observation as:
-
Soluble: The compound dissolves completely, leaving a clear solution.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: No significant amount of the compound dissolves.[1]
-
Quantitative Solubility Determination (Gravimetric Method)
The gravimetric method is a straightforward and reliable technique for determining the exact solubility of a compound.[2][3] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[2][3][4]
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent (e.g., in mg/mL).
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or shaker
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric pipettes
-
Pre-weighed, clean, and dry evaporating dishes or watch glasses
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess of solid should be visible.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] The continued presence of undissolved solid confirms saturation.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 1.00 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish to remove any microscopic undissolved particles.[5]
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature well below the compound's decomposition point may be used.
-
Once the solvent has completely evaporated, transfer the dish to a vacuum desiccator and dry to a constant weight.[3]
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
-
Calculation:
-
Calculate the weight of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.
-
The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
-
Alternative Quantitative Method: Spectroscopic techniques, such as UV-Vis absorption spectroscopy, can also be employed for quantitative analysis.[5][6][7] This involves creating a calibration curve of known concentrations and measuring the absorbance of the filtered saturated solution to determine its concentration.[5]
Experimental Workflow Visualization
The following diagram illustrates the logical process for determining the solubility profile of this compound, from initial qualitative screening to precise quantitative measurement.
References
Technical Guide: 1-(3-Bromopropoxy)-2-bromobenzene (CAS 37136-84-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive chemical information and safety data for 1-(3-Bromopropoxy)-2-bromobenzene, a halogenated aromatic ether. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the formation of heterocyclic systems. Its bifunctional nature, possessing two bromine atoms at different positions, allows for selective and sequential chemical transformations. This document outlines its chemical and physical properties, a plausible synthetic route, its key chemical reactivity, and essential safety information.
Chemical and Physical Properties
1-(3-Bromopropoxy)-2-bromobenzene is a disubstituted benzene derivative. The presence of an aryl bromide and an alkyl bromide within the same molecule imparts distinct reactivity to each site.
| Property | Value | Source |
| CAS Number | 37136-84-8 | Internal Database |
| Molecular Formula | C₉H₁₀Br₂O | Calculated |
| Molecular Weight | 293.98 g/mol | [1] |
| Appearance | Not explicitly available; likely a liquid or low-melting solid | Inferred |
| Odor | Not available | |
| Solubility | Insoluble in water; soluble in common organic solvents | Inferred |
Synthesis
A plausible and efficient method for the synthesis of 1-(3-Bromopropoxy)-2-bromobenzene is the Williamson ether synthesis. This reaction involves the deprotonation of 2-bromophenol to its corresponding phenoxide, followed by nucleophilic substitution with 1,3-dibromopropane.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Sodium hydride (NaH) or a suitable base (e.g., K₂CO₃, NaOH)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Anhydrous diethyl ether or other extraction solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-bromophenol in the chosen anhydrous solvent.
-
Deprotonation: The flask is cooled in an ice bath (0 °C). Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-bromophenoxide.
-
Nucleophilic Substitution: 1,3-Dibromopropane is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(3-Bromopropoxy)-2-bromobenzene.
Chemical Reactivity and Applications
The primary utility of 1-(3-Bromopropoxy)-2-bromobenzene in organic synthesis stems from the differential reactivity of its two carbon-bromine bonds. The aryl bromide is significantly less reactive towards nucleophilic substitution than the alkyl bromide. This allows for selective reactions at the propyl chain.
A key application is the Parham cyclialkylation . This intramolecular reaction involves metal-halogen exchange at the aryl bromide position, followed by intramolecular nucleophilic attack of the resulting organometallic species onto the electrophilic carbon of the alkyl bromide, leading to the formation of a six-membered oxygen-containing heterocycle (a chromane derivative).
Experimental Protocol: Parham Cyclialkylation
Materials:
-
1-(3-Bromopropoxy)-2-bromobenzene
-
An organolithium reagent (e.g., n-butyllithium, t-butyllithium)
-
Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (THF))
-
Anhydrous work-up and purification reagents as described in section 3.1.
Procedure:
-
Reaction Setup: A solution of 1-(3-Bromopropoxy)-2-bromobenzene in the chosen anhydrous ethereal solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Metal-Halogen Exchange: The solution is cooled to a low temperature (typically -78 °C). The organolithium reagent is added dropwise to the stirred solution. The reaction is maintained at this temperature for a specified period to ensure complete metal-halogen exchange at the aryl bromide position.
-
Intramolecular Cyclization: The reaction mixture is allowed to slowly warm to room temperature. During this warming, the intramolecular cyclization occurs. The reaction progress can be monitored by TLC.
-
Work-up and Purification: The reaction is quenched and worked up following a similar procedure to that described in section 3.1. The crude product is purified by column chromatography to yield the corresponding chromane derivative.
Safety Information
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2] |
| Eye Irritation | Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[2] P312: Call a poison center or doctor if you feel unwell.[2] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Hazardous Combustion Products: Carbon oxides and hydrogen bromide gas.[2]
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear appropriate personal protective equipment.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]
Conclusion
1-(3-Bromopropoxy)-2-bromobenzene is a valuable synthetic intermediate, particularly for the synthesis of chromane derivatives via the Parham cyclialkylation. Its differential reactivity allows for selective chemical transformations. While specific safety data is limited, its structural similarity to other brominated aromatic compounds necessitates careful handling in a controlled laboratory environment with appropriate personal protective equipment. The synthetic and reaction protocols provided in this guide offer a foundation for its use in research and development.
References
Methodological & Application
Application Notes and Protocols: 1-Bromo-2-(3-bromopropoxy)benzene as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-2-(3-bromopropoxy)benzene as a versatile precursor in the synthesis of heterocyclic compounds, specifically focusing on the formation of the chromane scaffold. Chromanes are prevalent structural motifs in a wide array of bioactive natural products and pharmaceuticals.[1] The strategic positioning of two bromine atoms in the precursor allows for selective intramolecular cyclization to afford the valuable chromane ring system. This protocol outlines a detailed procedure for a magnesium-mediated intramolecular cyclization, a common and effective method for the formation of such heterocyclic structures.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and biologically active molecules. Among these, the chromane nucleus is a privileged scaffold due to its presence in compounds exhibiting a wide range of biological activities, including antioxidant, antiviral, and chemotherapeutic properties.[1] The synthesis of chromane derivatives is therefore of significant interest in medicinal chemistry and drug development.
This compound is a well-suited precursor for the synthesis of chromane. The molecule features an aryl bromide and an alkyl bromide, which can be selectively reacted to facilitate an intramolecular ring closure. This application note details a protocol for the synthesis of chromane via a Grignard reagent formation followed by an intramolecular cyclization.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of the precursor and the resulting heterocyclic product is presented below.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Precursor | This compound | N/A | C₉H₁₀Br₂O | 293.98 | Colorless to pale yellow oil | N/A |
| Product | Chromane | 493-08-3 | C₉H₁₀O | 134.18 | Colorless oil | N/A |
Table 2: Spectroscopic Data for Chromane
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.95-7.10 (m, 2H, Ar-H), 6.75-6.85 (m, 2H, Ar-H), 4.15 (t, J = 5.2 Hz, 2H, O-CH₂), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂), 1.95-2.05 (m, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.5, 129.8, 127.2, 121.5, 120.1, 116.9, 66.5, 24.8, 22.9 |
| Mass Spec (EI) | m/z (%) = 134 (M⁺, 40), 105 (100), 77 (30) |
Synthetic Pathway
The synthesis of chromane from this compound is achieved through an intramolecular cyclization reaction. The process involves the selective formation of a Grignard reagent at the more reactive aryl bromide position, followed by an intramolecular nucleophilic attack on the alkyl bromide, leading to the formation of the chromane ring.
Caption: Synthetic pathway for chromane synthesis.
Experimental Protocol: Synthesis of Chromane
This protocol describes the synthesis of chromane from this compound via an intramolecular Grignard reaction.
Materials
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: A small crystal of iodine is added to the magnesium turnings, and the flask is gently warmed with a heat gun to activate the magnesium. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to the stirred magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. The reaction mixture is then stirred at room temperature for 2 hours.
-
Intramolecular Cyclization: After the formation of the Grignard reagent, the reaction mixture is heated to reflux for 4 hours to promote the intramolecular cyclization.
-
Work-up: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure chromane.
Experimental Workflow Diagram
References
Application Note: Synthesis of Chromanes via Intramolecular Cyclization of 1-Bromo-2-(3-bromopropoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis of chromanes, a vital heterocyclic motif in medicinal chemistry, through a two-step process commencing with 2-bromophenol and 1,3-dibromopropane. The methodology involves an initial Williamson ether synthesis to form the key intermediate, 1-Bromo-2-(3-bromopropoxy)benzene, followed by a copper-catalyzed intramolecular Ullmann condensation to yield the chromane ring system. This approach offers a reliable and straightforward route to this important structural scaffold.
Introduction
Chromanes are a class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products, including vitamin E (tocopherols). Their diverse pharmacological properties have made them attractive targets in drug discovery. The synthesis of the chromane skeleton is therefore of significant interest. This document outlines a robust two-step synthetic pathway involving the formation of an aryl-alkyl ether followed by an intramolecular C-O bond formation to construct the chromane ring.
Overall Reaction Scheme
The synthesis is accomplished in two sequential steps:
-
Williamson Ether Synthesis: Formation of this compound from 2-bromophenol and 1,3-dibromopropane.
-
Intramolecular Ullmann Condensation: Cyclization of this compound to yield chromane.
Caption: Two-step synthesis of Chromane.
Experimental Protocols
Step 1: Synthesis of this compound
This procedure is based on the Williamson ether synthesis.
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,3-dibromopropane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Step 2: Intramolecular Cyclization to form Chromane
This protocol is based on an intramolecular Ullmann condensation.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic layer with deionized water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure chromane.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Intramolecular Ullmann Condensation |
| Starting Material | 2-Bromophenol, 1,3-Dibromopropane | This compound |
| Key Reagents | K₂CO₃ | CuI, Cs₂CO₃ |
| Solvent | Acetone | DMF |
| Temperature | Reflux | 120-140 °C |
| Reaction Time | 12-18 hours | 12-24 hours |
| Product | This compound | Chromane |
| Expected Yield | 70-85% | 60-75% |
Table 2: Characterization Data for Chromane
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.95-7.15 (m, 2H, Ar-H), 6.75-6.90 (m, 2H, Ar-H), 4.19 (t, J = 5.2 Hz, 2H, O-CH₂), 2.80 (t, J = 6.4 Hz, 2H, Ar-CH₂), 2.01 (p, J = 5.8 Hz, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 129.8, 127.3, 121.5, 120.3, 116.8, 66.5, 24.8, 22.9 |
| Mass Spectrometry (EI) | m/z (%) = 134 (M⁺, 100), 133 (35), 107 (30), 78 (25), 77 (20) |
Mechanistic Visualization
The key step in this synthesis is the copper-catalyzed intramolecular C-O bond formation. The proposed catalytic cycle for the Ullmann condensation is depicted below.
Caption: Proposed catalytic cycle for the intramolecular Ullmann condensation.
Conclusion
The described two-step protocol provides an effective and reproducible method for the synthesis of chromanes, which are valuable scaffolds in drug discovery and development. The Williamson ether synthesis followed by a copper-catalyzed intramolecular Ullmann condensation allows for the efficient construction of the chromane ring system from readily available starting materials. The provided experimental details and characterization data serve as a comprehensive guide for researchers in the field.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-Bromo-2-(3-bromopropoxy)benzene in various palladium-catalyzed cross-coupling reactions. This bifunctional molecule, possessing both a reactive aryl bromide and a flexible alkyl bromide moiety, serves as a versatile building block for the synthesis of complex organic structures, including medicinally relevant scaffolds like dibenz[b,f]oxepines.[1][2] The distinct reactivity of the sp²-hybridized carbon-bromine bond compared to the sp³-hybridized one allows for selective intermolecular cross-coupling reactions at the aromatic ring, followed by subsequent intramolecular cyclization.
Key Applications
This compound is a valuable starting material for a range of palladium-catalyzed transformations, including:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent.[3][4] This is a robust method for introducing aryl or vinyl substituents.
-
Sonogashira Coupling: A reliable method for the synthesis of aryl alkynes by coupling the aryl bromide with a terminal alkyne.[5]
-
Heck Reaction: Vinylation of the aryl bromide with an alkene to introduce a new carbon-carbon double bond.[6]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond to synthesize arylamines.
-
Intramolecular Cyclization: The 3-bromopropoxy chain can participate in intramolecular reactions, often after an initial intermolecular coupling at the aryl bromide position, to form seven-membered heterocyclic rings like dibenz[b,f]oxepines.[1][2][7]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions using aryl bromides analogous to this compound, providing expected outcomes.
| Reaction Type | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) / CuI (3) | Et₃N | THF | 65 | 6 | 80-92 |
| Heck | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 18 | 75-88 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 82-94 |
| Intramolecular Heck | (Post-Heck coupling) | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | Acetonitrile | 80 | 24 | 60-75 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-(3-bromopropoxy)-1,1'-biphenyl.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 1-(3-bromopropoxy)-2-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.03 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 6-8 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Tandem Heck Reaction and Intramolecular Cyclization to Synthesize a Dibenz[b,f]oxepine Derivative
Objective: To synthesize a dibenz[b,f]oxepine derivative in a one-pot, two-step sequence.
Step A: Intermolecular Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Purge the flask with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Heat the mixture to 110 °C and stir for 18-24 hours.
-
Monitor the formation of the intermediate by GC-MS. Do not isolate the intermediate.
Step B: Intramolecular Cyclization
Materials:
-
Reaction mixture from Step A
-
Additional Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
Triphenylphosphine (PPh₃, 0.10 equiv)
-
Silver carbonate (Ag₂CO₃, 1.5 equiv)
-
Anhydrous acetonitrile
Procedure:
-
Cool the reaction mixture from Step A to room temperature.
-
Add additional Pd(OAc)₂, PPh₃, and Ag₂CO₃.
-
Add anhydrous acetonitrile.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the formation of the dibenz[b,f]oxepine product by LC-MS.
-
After completion, cool the reaction, filter through Celite, and concentrate the filtrate.
-
Purify the final product using column chromatography.
Visualizations
Catalytic Cycles and Workflow Diagrams
Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 1-Bromo-2-(3-bromopropoxy)benzene. This substrate is of particular interest in medicinal chemistry and materials science as it possesses two distinct reactive sites: an aryl bromide for standard Suzuki coupling and a terminal alkyl bromide on the propoxy chain, which can be utilized for subsequent functionalization or potential intramolecular cyclization. The protocols and data herein are based on established methodologies for analogous aryl bromides and serve as a robust starting point for reaction optimization.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex biaryl scaffolds and other key structural motifs found in numerous drug candidates.[3][4]
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps include the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (or its ester) in the presence of a base. The cycle concludes with reductive elimination, which yields the desired biaryl product and regenerates the active Pd(0) catalyst.[5][6] For this compound, the primary reaction is expected at the more reactive aryl bromide position. The presence of the ortho-alkoxy group may influence the electronic and steric environment of the reaction center, necessitating careful selection of the catalyst system.[3]
A key consideration for this substrate is the potential for a subsequent intramolecular Suzuki-Miyaura reaction, which can be a powerful method for constructing cyclic frameworks.[7][8] This would typically involve a tandem or sequential reaction where the initial Suzuki product, now containing a boronic acid moiety, undergoes an intramolecular coupling with the terminal alkyl bromide.
Data Presentation: Representative Conditions for Suzuki Coupling
The following tables summarize typical conditions for both intermolecular and potential intramolecular Suzuki-Miyaura coupling reactions involving this compound or similar substrates. These conditions are compiled from general protocols for aryl bromides and serve as a guide for optimization.
Table 1: Intermolecular Suzuki Coupling of this compound with Arylboronic Acids
| Catalyst System (mol%) | Boronic Acid | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Potential Outcome |
| Pd(PPh₃)₄ (3) | Phenylboronic acid | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 | High yield of 2-(3-bromopropoxy)-1,1'-biphenyl |
| Pd(OAc)₂ (2) / SPhos (4) | 4-Methoxyphenylboronic acid | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | Effective for sterically demanding couplings |
| Pd₂(dba)₃ (1.5) / XPhos (3) | Naphthalene-2-boronic acid | K₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | Good for electron-rich and -poor aryl bromides |
| PdCl₂(dppf)·CH₂Cl₂ (3) | Thiophene-3-boronic acid | Cs₂CO₃ (2) | DMF | 90 | 10 | Suitable for heteroaryl boronic acids |
Table 2: Potential Conditions for Intramolecular Suzuki Coupling
| Precursor | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Potential Product |
| 2'-(3-Bromopropoxy)-[1,1'-biphenyl]-2-ylboronic acid | Pd(OAc)₂ (5) / P(t-Bu)₃ (10) | K₃PO₄ (3) | Toluene | 100 | 24 | Dihydrodibenzo[b,e]oxepine |
| 2'-(3-Bromopropoxy)-[1,1'-biphenyl]-2-ylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 18 | Dihydrodibenzo[b,e]oxepine |
Experimental Protocols
Protocol 1: Intermolecular Suzuki Coupling with Phenylboronic Acid
This protocol describes a general method for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid[9]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of Toluene (6 mL), Ethanol (2 mL), and Water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the desired 2-(3-bromopropoxy)-1,1'-biphenyl.
Protocol 2: Potential Tandem or Sequential Intramolecular Cyclization
This protocol outlines a conceptual approach for a subsequent intramolecular cyclization to form a seven-membered ring, a reaction that often requires more forcing conditions.
Procedure:
-
Starting Material: The purified product from Protocol 1 would first need to be converted to the corresponding boronic acid or boronate ester. This can be achieved via lithium-halogen exchange of the terminal bromide followed by reaction with a borate ester and subsequent hydrolysis.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2'-(3-bromopropoxy)-[1,1'-biphenyl]-2-ylboronic acid precursor (1.0 mmol, 1.0 equiv.), a suitable palladium catalyst such as Pd(OAc)₂ (5 mol%) with a bulky phosphine ligand like P(t-Bu)₃ (10 mol%), and a strong base like K₃PO₄ (3.0 equiv.).
-
High Dilution: Add a large volume of a degassed, anhydrous solvent such as toluene or dioxane to achieve high dilution conditions (e.g., 0.01 M), which favors intramolecular reactions over intermolecular polymerization.[8]
-
Reaction: Heat the mixture to a high temperature (e.g., 100-110 °C) and stir vigorously for 18-24 hours.
-
Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification procedure as described in Protocol 1 to isolate the cyclized product.
Visualizations
Caption: Workflow for the intermolecular Suzuki coupling of this compound.
Caption: Logical diagram of potential sequential reactions for the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1-Bromo-2-(3-bromopropoxy)benzene. This reaction serves as a key step in the synthesis of N-substituted 2-(3-bromopropoxy)anilines, which are valuable intermediates for the preparation of various heterocyclic compounds, including the potential for subsequent intramolecular cyclization to form benzoxazine derivatives. The protocols outlined herein are based on established principles of palladium-catalyzed cross-coupling reactions and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.[1]
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to traditional methods.[1] The reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base constitutes the core of this transformation.
The substrate, this compound, possesses two distinct halogenated sites: an aryl bromide and an alkyl bromide. The Buchwald-Hartwig amination is highly selective for the amination of the aryl C-Br bond over the alkyl C-Br bond. This selectivity allows for the initial formation of an N-aryl intermediate. The resulting product, an N-substituted 2-(3-bromopropoxy)aniline, contains a nucleophilic secondary amine and an electrophilic alkyl bromide, setting the stage for a potential intramolecular cyclization to form a 2,3-dihydro-1,4-benzoxazine ring system. This tandem, one-pot approach offers an efficient route to complex heterocyclic scaffolds.
Reaction Scheme
Part 1: Intermolecular Buchwald-Hartwig Amination

Part 2: Intramolecular Cyclization (Potential Tandem Reaction)

Experimental Protocols
Materials and Equipment
-
Substrate: this compound
-
Amine: e.g., Benzylamine, Aniline, Morpholine (or other primary/secondary amine)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine Ligand: Xantphos, BINAP, or other suitable Buchwald-Hartwig ligand
-
Base: Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)
-
Solvent: Anhydrous Toluene or Dioxane
-
Standard Glassware: Schlenk flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Purification: Silica gel for column chromatography, standard solvents (e.g., hexanes, ethyl acetate)
Protocol 1: Two-Step Procedure for N-Aryl-2,3-dihydro-1,4-benzoxazine Synthesis
Step A: Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., Sodium tert-butoxide, 1.4 equivalents).
-
Add this compound (1.0 equivalent) and the chosen amine (1.1-1.2 equivalents).
-
Add anhydrous solvent (e.g., Toluene) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-substituted 2-(3-bromopropoxy)aniline.
Step B: Intramolecular Cyclization
-
Dissolve the purified N-substituted 2-(3-bromopropoxy)aniline from Step A in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., Potassium carbonate or Cesium carbonate, 2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by flash column chromatography to obtain the desired N-aryl-2,3-dihydro-1,4-benzoxazine.
Protocol 2: One-Pot Tandem Buchwald-Hartwig Amination and Intramolecular Cyclization
-
Follow steps 1-6 of the Buchwald-Hartwig Amination protocol (Protocol 1, Step A). A weaker base like Cesium Carbonate or Potassium Phosphate is recommended to facilitate the subsequent cyclization.
-
After the initial amination is complete (as determined by TLC or LC-MS), increase the reaction temperature to 100-120 °C to promote the intramolecular cyclization.
-
Continue to monitor the reaction for the formation of the cyclized product and the disappearance of the intermediate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform the aqueous work-up, extraction, and purification as described in the previous protocols.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of ortho-alkoxy substituted aryl bromides with various amines. These values are based on literature precedents for similar substrates and can be used as a benchmark for optimizing the reaction of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75-85 |
| 3 | Morpholine | Pd₂(dba)₃ (1.0) | Xantphos (2.0) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 90-98 |
| 4 | n-Butylamine | Pd(OAc)₂ (2.0) | Xantphos (4.0) | NaOtBu (1.4) | Toluene | 90 | 10 | 80-90 |
Mandatory Visualizations
Logical Relationship of the Tandem Reaction
Caption: Tandem Buchwald-Hartwig amination and intramolecular cyclization.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
Application Notes: The Strategic Use of 1-Bromo-2-(3-bromopropoxy)benzene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 1-Bromo-2-(3-bromopropoxy)benzene as a versatile intermediate in the synthesis of complex molecular scaffolds relevant to the pharmaceutical industry. While direct, publicly available literature detailing the use of this specific reagent in the synthesis of a commercial drug is limited, its structural motifs suggest significant potential in the construction of key pharmaceutical cores, such as the chromane ring system.
This application note will therefore focus on a representative, plausible synthesis of a chromane derivative, a structural component present in several cardiovascular and neurological drugs. The protocols and data presented are based on established chemical principles and analogous reactions found in medicinal chemistry literature.
Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1075-28-1 |
| Molecular Formula | C₉H₁₀Br₂O |
| Molecular Weight | 293.98 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 145-150 °C at 2 mmHg |
| Density | 1.635 g/mL at 25 °C |
Safety Precautions: this compound is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application in Pharmaceutical Synthesis: Synthesis of a Chromane Intermediate
The dual reactivity of this compound, possessing both an aryl bromide and an alkyl bromide, makes it an excellent precursor for intramolecular cyclization reactions to form heterocyclic structures. The following protocol outlines a hypothetical, yet chemically sound, two-step synthesis of a simplified chromane intermediate. This scaffold is a core component of drugs such as Nebivolol, a beta-blocker used to treat high blood pressure.
Experimental Workflow
Caption: Synthetic workflow for the formation of a chromane intermediate.
Experimental Protocols
Step 1: Suzuki Coupling to Synthesize 1-(3-Bromopropoxy)-2-vinylbenzene
This step introduces a vinyl group onto the benzene ring, which is a necessary precursor for the subsequent intramolecular cyclization.
Materials:
-
This compound (1.0 equiv)
-
Vinylboronic acid pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen (inert gas)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, vinylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-Bromopropoxy)-2-vinylbenzene.
Quantitative Data (Hypothetical):
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (g) |
| This compound | 1.0 | 293.98 | 2.94 |
| Vinylboronic acid pinacol ester | 1.2 | 153.99 | 1.85 |
| Pd(dppf)Cl₂ | 0.03 | 731.73 | 0.22 |
| K₂CO₃ | 2.0 | 138.21 | 2.76 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| 1-(3-Bromopropoxy)-2-vinylbenzene | 241.12 | 85 |
Step 2: Intramolecular Heck Reaction for Chromane Synthesis
This intramolecular cyclization step forms the core chromane ring structure.
Materials:
-
1-(3-Bromopropoxy)-2-vinylbenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Acetonitrile
-
Argon or Nitrogen (inert gas)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-(3-Bromopropoxy)-2-vinylbenzene, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add anhydrous acetonitrile and triethylamine to the flask.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chromane intermediate.
Quantitative Data (Hypothetical):
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (g) |
| 1-(3-Bromopropoxy)-2-vinylbenzene | 1.0 | 241.12 | 2.41 |
| Pd(OAc)₂ | 0.05 | 224.49 | 0.11 |
| P(o-tolyl)₃ | 0.1 | 304.37 | 0.30 |
| Et₃N | 1.5 | 101.19 | 1.52 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| Chromane Intermediate | 160.21 | 75 |
Signaling Pathway Context
The chromane scaffold synthesized is a key component of various pharmacologically active molecules. For instance, in Nebivolol, the chromane rings are crucial for its interaction with β-adrenergic receptors.
Caption: Simplified β-adrenergic signaling and inhibition.
Conclusion
This compound represents a highly valuable, albeit under-documented, building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the strategic and efficient construction of complex heterocyclic systems, such as the chromane ring, which is a privileged scaffold in medicinal chemistry. The protocols and logical workflows presented here, though based on a hypothetical pathway, demonstrate the significant potential of this reagent for researchers and scientists engaged in drug discovery and development. Further exploration of its reactivity is warranted to uncover its full potential in the synthesis of novel therapeutic agents.
Application of 1-Bromo-2-(3-bromopropoxy)benzene as a Linker in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(3-bromopropoxy)benzene is a versatile bifunctional linker that holds significant potential in medicinal chemistry for the synthesis of novel bioactive molecules. Its structure, featuring two distinct bromine atoms—one on the aromatic ring and one on the aliphatic propyl chain—allows for sequential and chemoselective functionalization. This differential reactivity enables the strategic introduction of various pharmacophores and functional groups, making it a valuable tool in drug discovery and development for creating compounds with tailored pharmacological profiles. The phenoxypropyl core provides a balance of rigidity and flexibility, which can be crucial for optimal interaction with biological targets.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a linker in the construction of complex organic molecules for medicinal chemistry applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₀Br₂O |
| Molecular Weight | 293.98 g/mol |
| Appearance | Predicted: Colorless to pale yellow oil |
| Boiling Point | Predicted: > 300 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| Reactivity | Aryl bromide amenable to cross-coupling; alkyl bromide susceptible to nucleophilic substitution. |
Synthesis of the Linker
The primary route for the synthesis of this compound is the Williamson ether synthesis, a reliable and well-established method for forming aryl ethers.
Protocol 1: Synthesis of this compound
Reaction Scheme:
2-Bromophenol + 1,3-Dibromopropane → this compound
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add a suitable solvent such as acetone or DMF.
-
To this suspension, add 1,3-dibromopropane (3.0 eq) dropwise at room temperature with vigorous stirring. The excess of 1,3-dibromopropane is used to minimize the formation of the bis-ether byproduct.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Synthesis workflow for this compound.
Application in Medicinal Chemistry: Sequential Functionalization
The key advantage of this compound lies in the differential reactivity of its two bromine atoms. The alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, while the aryl bromide is amenable to palladium-catalyzed cross-coupling reactions. This allows for a two-step, sequential introduction of different molecular fragments.
Step 1: Nucleophilic Substitution at the Propyl Chain
The first step typically involves the reaction of the more reactive alkyl bromide with a nucleophile. This allows for the introduction of a wide range of functionalities.
Reaction Scheme:
This compound + Nu-H → 1-Bromo-2-(3-(nucleophilo)propoxy)benzene
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol, azide) (1.1 eq)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent.
-
Add the nucleophile (1.1 eq) and a base (if necessary).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Step 2: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
Following the nucleophilic substitution, the remaining aryl bromide can be functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Reaction Scheme:
1-Bromo-2-(3-(nucleophilo)propoxy)benzene + Arylboronic acid → 2-(3-(Nucleophilo)propoxy)-1,1'-biphenyl derivative
Materials:
-
1-Bromo-2-(3-(nucleophilo)propoxy)benzene derivative
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a Schlenk flask, combine the 1-Bromo-2-(3-(nucleophilo)propoxy)benzene derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.[1]
Logical workflow for sequential functionalization.
Hypothetical Application in Drug Design: Kinase Inhibitors
The this compound linker can be employed to synthesize novel kinase inhibitors. The phenoxypropyl moiety can act as a scaffold to position a hinge-binding motif and a fragment that extends into a solvent-exposed region or a specificity pocket of the kinase.
Hypothetical signaling pathway inhibited by a synthesized molecule.
Quantitative Data from Analogous Compounds
| Compound Class | Target | Bioactivity (IC₅₀) | Reference |
| 3-Phenoxypropyl piperidine analogues | ORL1 (NOP) receptor | Agonist activity | [2] |
| Bromophenol derivatives | DPPH radical | Scavenging activity (14.5 µg/mL) | [3] |
| Benzylic bromophenols | DPPH radical | Scavenging activity (19.84 µM) | [4] |
Conclusion
This compound represents a promising, albeit underexplored, linker for medicinal chemistry. Its capacity for sequential and chemoselective functionalization provides a powerful strategy for the synthesis of diverse and complex molecular architectures. The protocols outlined in this document, based on well-established synthetic methodologies, offer a roadmap for researchers to harness the potential of this linker in the development of novel therapeutic agents. The provided data on analogous compounds underscores the potential for molecules derived from this linker to exhibit significant biological activity. Further exploration of this linker in various drug discovery programs is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent derived from 1-Bromo-2-(3-bromopropoxy)benzene, namely (2-(3-bromopropoxy)phenyl)magnesium bromide, is a valuable intermediate for introducing a functionalized phenyl moiety in the synthesis of complex organic molecules, including pharmaceutical compounds and novel materials. However, the synthesis of this reagent is challenging due to its inherent structure. The molecule possesses two bromine atoms—one on the aromatic ring and one on the terminal position of the propoxy side chain. While Grignard formation is generally favored at the more reactive aryl-bromide bond under specific conditions, the primary challenge is a rapid, competing intramolecular S_N2 reaction. Once formed, the nucleophilic Grignard center can attack the electrophilic carbon of the alkyl bromide side chain, leading to the formation of a stable six-membered cyclic ether (chromane).
This document provides a detailed protocol for the successful formation of (2-(3-bromopropoxy)phenyl)magnesium bromide by employing stringent low-temperature conditions. By maintaining the reaction at or below -78 °C, the rate of the desired Grignard formation can be kinetically favored over the intramolecular cyclization, allowing the reagent to be formed and utilized in situ.
Reaction Pathway and Competing Intramolecular Cyclization
The formation of the desired Grignard reagent is in direct competition with a facile intramolecular cyclization. At standard or elevated temperatures, the formation of the cyclized byproduct, chromane, is often the dominant pathway. Low-temperature conditions are therefore critical to favor the formation of the open-chain Grignard reagent.
Caption: Desired Grignard formation vs. intramolecular cyclization side reaction.
Data Presentation
While specific yield data for this compound is not extensively reported due to its high reactivity, the following table summarizes expected outcomes based on data from analogous ortho-substituted aryl bromides prone to side reactions.[1] The key determinant of success is temperature control.
| Parameter | Standard Conditions (e.g., 0°C to Reflux) | Low-Temperature Conditions (-78 °C) |
| Primary Product | Chromane (from cyclization) | (2-(3-bromopropoxy)phenyl)magnesium bromide |
| Typical Yield | Very low to negligible desired Grignard | 70-90% (when trapped in situ) |
| Reaction Time | 1-3 hours | < 30 minutes for formation |
| Key Side Products | Wurtz coupling byproducts | Small amounts of cyclized product if temperature rises |
| Initiation Method | Iodine crystal, 1,2-dibromoethane | Use of highly reactive magnesium (Rieke Magnesium) or sonication |
Detailed Experimental Protocol
This protocol is designed for the chemoselective formation of the Grignard reagent at the aryl-bromide position while minimizing intramolecular cyclization. All operations must be conducted under a strict inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Magnesium turnings (1.5 equivalents), preferably Rieke Magnesium for high reactivity[2][3]
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Iodine (one small crystal for initiation, if not using Rieke Mg)
-
Electrophile for trapping (e.g., benzaldehyde, 1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Equipment:
-
Three-neck round-bottom flask, flame- or oven-dried
-
Reflux condenser, flame-dried
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar) with a bubbler
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
-
Syringes and needles for transfer
Experimental Workflow
Caption: Step-by-step workflow for low-temperature Grignard reagent synthesis.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, condenser (with inert gas inlet), and dropping funnel. Ensure all joints are well-sealed with high-vacuum grease. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: Weigh magnesium turnings (1.5 eq.) and add them to the reaction flask. If not using highly active magnesium, add one small crystal of iodine. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Initiation at Low Temperature: Cool the reaction flask containing the magnesium turnings to -78 °C using a dry ice/acetone bath. Begin stirring the magnesium suspension. Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the magnesium. If the reaction does not initiate (slight bubbling, disappearance of iodine color), sonicate the flask for several minutes while maintaining the low temperature. Gentle warming is NOT recommended as it will promote the side reaction.[1]
-
Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining solution of this compound from the dropping funnel over 20-30 minutes. It is crucial to maintain the internal temperature below -75 °C throughout the addition.
-
Completion and In-Situ Use: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes to ensure full conversion. The resulting Grignard reagent is unstable at higher temperatures and should be used immediately.
-
Trapping with an Electrophile: While maintaining the temperature at -78 °C, add a solution of the desired electrophile (e.g., benzaldehyde, 1.1 eq.) in anhydrous THF dropwise to the Grignard solution.
-
Work-up: After the addition of the electrophile is complete, stir the reaction at -78 °C for another hour. Then, allow the mixture to slowly warm to 0 °C. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Quantification:
If the Grignard reagent is to be used in a subsequent step where precise stoichiometry is required, its concentration should be determined by titration. A small aliquot of the Grignard solution (while kept cold) can be quenched with a known excess of iodine, followed by back-titration with a standard sodium thiosulfate solution. Alternatively, titration with sec-butanol in the presence of an indicator like 1,10-phenanthroline can be performed.[1]
References
Application Notes and Protocols for 1-Bromo-2-(3-bromopropoxy)benzene in Organic Material Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(3-bromopropoxy)benzene is a versatile bifunctional organic molecule with significant potential as a building block in the synthesis of novel organic materials. Its structure, featuring both an aryl bromide and an alkyl bromide, allows for sequential and site-selective functionalization through various cross-coupling and substitution reactions. This document provides detailed application notes and hypothetical protocols for the utilization of this compound in the development of new organic materials, including conjugated polymers for organic electronics and functionalized small molecules for potential applications in medicinal chemistry. The protocols outlined herein are based on established synthetic methodologies for analogous compounds and serve as a guide for the exploration of this promising, yet underutilized, chemical intermediate.
Introduction to this compound
This compound possesses two key reactive sites: an aromatic carbon-bromine bond and an aliphatic carbon-bromine bond. The differential reactivity of these two sites is the cornerstone of its synthetic utility. The aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds and construct conjugated systems. The alkyl bromide is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups or tethering to other molecules. This dual reactivity makes it an attractive monomer for step-growth polymerization and a versatile scaffold for the synthesis of complex molecular architectures.
Hypothetical Application: Synthesis of a Novel Conjugated Polymer for Organic Electronics
Here, we propose the synthesis of a novel poly(p-phenylenevinylene) (PPV) derivative, Poly[1-(2-(3-propoxy)benzene)-4-phenylenevinylene] (PBPV), using this compound as a key monomer. The propoxy side chains are introduced to enhance the solubility and processability of the final polymer, a common strategy in the design of solution-processable organic electronic materials.
Synthetic Pathway
The proposed synthesis involves a two-step process:
-
Heck Cross-Coupling Polymerization: Polymerization of a vinyl-functionalized monomer with a dibromo-aromatic monomer. To utilize this compound, it would first need to be converted to a divinyl or dibromo monomer. A more direct approach is to use it to synthesize a functionalized di-bromo monomer first.
-
Williamson Ether Synthesis: To attach a solubilizing group post-polymerization (a less common but possible approach) or, more practically, to synthesize a functionalized monomer prior to polymerization.
A plausible synthetic route to a functionalized monomer for subsequent polymerization is outlined below.
Caption: Proposed synthetic routes for creating functional intermediates from this compound for subsequent polymerization.
Experimental Protocols
Protocol 2.2.1: Synthesis of a Functionalized Monomer via Suzuki Coupling
This protocol describes a hypothetical Suzuki coupling reaction to introduce an aryl group at the bromo-aromatic position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-vinylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add the catalyst mixture to the Schlenk flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Seal the flask and purge with an inert gas (e.g., argon) for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2.2: Heck Polymerization of the Functionalized Monomer
This protocol outlines a hypothetical Heck polymerization using a synthesized divinyl monomer.
Materials:
-
Synthesized divinyl monomer (from a double Heck reaction on a dibromo-aromatic core using a vinyl-functionalized this compound derivative)
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a Schlenk tube, dissolve the divinyl monomer (1.0 eq) and 1,4-diiodobenzene (1.0 eq) in anhydrous DMF.
-
Add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (8 mol%).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add triethylamine (3.0 eq) via syringe.
-
Heat the reaction mixture to 100 °C for 48 hours under an inert atmosphere.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.
-
Dry the polymer under vacuum.
Hypothetical Quantitative Data
The following table summarizes expected, illustrative data for the synthesized polymer.
| Property | Hypothetical Value |
| Number Average MW (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| UV-Vis Absorption (λmax) | 420 - 450 nm (in solution) |
| Photoluminescence (λem) | 510 - 540 nm (in solution) |
| Thermal Decomposition (TGA) | > 350 °C |
Hypothetical Application: Synthesis of a Functionalized Small Molecule for Biological Screening
The dual functionality of this compound can be exploited to build complex small molecules. The following outlines a hypothetical pathway to a diaryl ether derivative with a terminal amine, a common scaffold in medicinal chemistry.
Synthetic Pathway
Caption: A hypothetical synthetic pathway to a functionalized small molecule using this compound.
Experimental Protocols
Protocol 3.2.1: Ullmann Condensation for Aryl Ether Formation
Materials:
-
This compound
-
A substituted phenol (e.g., 4-aminophenol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine (anhydrous)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the phenol (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous pyridine as the solvent.
-
Heat the mixture to reflux (around 120 °C) for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography.
Protocol 3.2.2: Nucleophilic Substitution to Introduce a Terminal Amine
Materials:
-
The product from Protocol 3.2.1
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure (Staudinger Reduction):
-
Dissolve the bromo-intermediate (1.0 eq) in DMF and add NaN₃ (1.5 eq).
-
Heat the mixture to 70 °C for 6 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude azide.
-
Dissolve the crude azide in a 3:1 mixture of THF and water.
-
Add PPh₃ (1.2 eq) and stir at room temperature for 12 hours.
-
Remove the THF under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the resulting amine by column chromatography.
Hypothetical Quantitative Data
| Reaction Step | Hypothetical Yield |
| Ullmann Condensation | 60 - 75% |
| Azide Formation | 85 - 95% |
| Staudinger Reduction | 70 - 85% |
Conclusion
While direct experimental data for the application of this compound in new organic materials is currently limited in the scientific literature, its chemical structure suggests significant potential. The protocols and applications detailed in this document are based on well-established chemical principles and provide a solid foundation for researchers to explore its utility. The ability to perform selective transformations at its two distinct bromine-substituted sites makes it a valuable tool for the synthesis of a wide array of novel polymers and complex small molecules. Further investigation into the reactivity and applications of this compound is highly encouraged.
Application Notes and Protocols for the Alkylation of Phenols with 1,3-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the O-alkylation of phenols using 1,3-dibromopropane. The primary methods covered are the Williamson ether synthesis and Phase-Transfer Catalysis (PTC), which are widely used for the formation of ether linkages. These protocols are intended to serve as a comprehensive guide for laboratory synthesis, offering insights into reaction setup, execution, and product purification.
Overview and Reaction Principles
The alkylation of phenols with 1,3-dibromopropane typically proceeds via a nucleophilic substitution reaction, where the phenoxide ion acts as the nucleophile. The reaction can lead to either mono- or di-substituted products, depending on the stoichiometry of the reactants. The most common method employed for this transformation is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide.[3]
Phase-transfer catalysis (PTC) offers an alternative and often more efficient method, especially for reactions involving reactants in different phases (e.g., a solid base and an organic solvent).[4][5] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction.[4][6]
The general reaction scheme is as follows:
-
Mono-alkylation: C₆H₅OH + Br(CH₂)₃Br → C₆H₅O(CH₂)₃Br + HBr
-
Di-alkylation: 2 C₆H₅OH + Br(CH₂)₃Br → C₆H₅O(CH₂)₃OC₆H₅ + 2 HBr
Control over the reaction conditions, particularly the molar ratio of phenol to 1,3-dibromopropane, is crucial for selectively obtaining the desired product.
Experimental Data Summary
The following table summarizes typical reaction parameters for the alkylation of phenols with 1,3-dibromopropane based on established methodologies.
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Notes |
| Phenol to 1,3-Dibromopropane Molar Ratio | 2.2 : 1 (for di-substitution) | 2.2 : 1 (for di-substitution) | A molar excess of phenol ensures complete consumption of the dibromopropane. For mono-alkylation, an excess of 1,3-dibromopropane would be used. |
| Base | NaOH, KOH, K₂CO₃[1][7] | K₂CO₃ (solid), NaOH (aqueous)[4] | Strong bases are required to deprotonate the phenol.[1] |
| Solvent | Acetone, DMF, DMSO, THF[1][7] | Toluene, Dichloromethane (for liquid-liquid PTC) | Aprotic polar solvents are generally preferred for the Williamson synthesis.[1] PTC can sometimes be performed under solvent-free conditions.[8] |
| Catalyst | Not typically required | Tetrabutylammonium bromide (TBAB), 18-crown-6[4][6] | The catalyst facilitates the reaction between species in different phases.[4] |
| Temperature | Reflux (typically 60-120 °C)[1][7] | Room temperature to 90 °C[4] | The reaction temperature depends on the solvent and the reactivity of the substrate. |
| Reaction Time | 12-24 hours[7] | 6-12 hours | PTC can often lead to shorter reaction times. |
| Yield | 50-95%[9] | Generally high | Yields are highly dependent on the specific substrate and reaction conditions. |
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis for 1,3-Diphenoxypropane
This protocol details the synthesis of the di-substituted product, 1,3-diphenoxypropane.
Materials:
-
Phenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (or DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add phenol (2.2 equivalents) and acetone. Stir the mixture at room temperature until the phenol is completely dissolved.
-
Base Addition: Add anhydrous potassium carbonate (3.0 equivalents) to the solution.[7]
-
Addition of Alkylating Agent: Slowly add 1,3-dibromopropane (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer in vacuo to obtain the crude product.[7]
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1,3-diphenoxypropane.
-
Protocol 2: Phase-Transfer Catalysis for Alkylation of Phenol
This protocol provides a general method using a phase-transfer catalyst, which can be adapted for either mono- or di-alkylation.
Materials:
-
Phenol
-
1,3-Dibromopropane
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol (appropriate equivalents for desired product) and tetrabutylammonium bromide (TBAB, 0.1 equivalents) in toluene.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (or solid potassium carbonate).
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (appropriate equivalents) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 70-90 °C) for 6-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Visualizations
Reaction Mechanism: Williamson Ether Synthesis
Caption: Williamson ether synthesis reaction pathway for phenol alkylation.
Experimental Workflow
References
- 1. 1,3-Diphenoxypropane|C15H16O2 [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. iajpr.com [iajpr.com]
- 5. Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives | Publicación [silice.csic.es]
- 9. byjus.com [byjus.com]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene.
Troubleshooting Guide: Overcoming Low Yield
Low yields in the Williamson ether synthesis of this compound can arise from several factors, including suboptimal reaction conditions, side reactions, and purification challenges. This guide offers a systematic approach to identifying and resolving these common issues.
Question: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge in this synthesis. Follow these troubleshooting steps to optimize your reaction:
1. Re-evaluate Your Reaction Conditions:
-
Moisture Content: The Williamson ether synthesis is highly sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume the base and lead to the hydrolysis of 1,3-dibromopropane.
-
Base Selection and Quality: The choice and quality of the base are critical. Stronger bases can improve the deprotonation of 2-bromophenol but may also promote side reactions. Ensure that solid bases like sodium hydride (NaH) have been properly stored to prevent deactivation.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively dissolve the reactants and promote the S(_N)2 reaction. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[1]
-
Temperature Control: While higher temperatures can accelerate the reaction, they can also favor the competing E2 elimination of 1,3-dibromopropane.[2] A typical temperature range for this synthesis is between 50-100°C.[1]
2. Identify and Minimize Side Reactions:
-
Elimination: The primary competing reaction is the base-catalyzed elimination of HBr from 1,3-dibromopropane to form allyl bromide. This can be minimized by using a less sterically hindered base and maintaining a moderate reaction temperature.
-
C-Alkylation: The 2-bromophenoxide is an ambident nucleophile, meaning that alkylation can occur at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can become more significant under certain conditions.
-
Dialkylation: The product, this compound, still contains a reactive C-Br bond and can potentially react with another molecule of 2-bromophenoxide, leading to a bis-ether byproduct. Using an excess of 1,3-dibromopropane can help to minimize this.
3. Optimize Purification Strategy:
-
Removal of Unreacted Starting Materials: Both 2-bromophenol and 1,3-dibromopropane can be challenging to separate from the product due to their similar polarities.
-
Column Chromatography: Purification by column chromatography on silica gel is often necessary. A gradient elution with a mixture of hexane and ethyl acetate is a common starting point for separating the desired product from impurities.[3]
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization can be an effective final purification step to remove trace impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (S(_N)2) reaction.[4] First, a base is used to deprotonate the hydroxyl group of 2-bromophenol to form the more nucleophilic 2-bromophenoxide. This phenoxide then attacks the primary carbon of 1,3-dibromopropane, displacing a bromide ion and forming the ether linkage.
Q2: Which base is most suitable for this reaction?
A2: The choice of base depends on the desired reactivity and the need to minimize side reactions.
-
Strong Bases (e.g., NaH, KH): These will completely and rapidly deprotonate the 2-bromophenol, which can lead to higher reaction rates. However, their high basicity can also promote the elimination of 1,3-dibromopropane.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often a good compromise, providing sufficient basicity to deprotonate the phenol without being overly aggressive in promoting side reactions. Cesium carbonate is known to be particularly effective in some Williamson ether syntheses.
Q3: What is the optimal solvent for this synthesis?
A3: Polar aprotic solvents are generally the best choice.
-
DMF (N,N-Dimethylformamide): A common and effective solvent for this reaction.
-
Acetonitrile: Another suitable option that can promote the S(_N)2 reaction.[1]
-
Acetone: While sometimes used, it is generally less effective than DMF or acetonitrile for this type of reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (2-bromophenol and 1,3-dibromopropane) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q5: What are the key safety precautions for this synthesis?
A5:
-
1,3-Dibromopropane: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
2-Bromophenol: Is corrosive and toxic. Avoid skin and eye contact.
-
Sodium Hydride (if used): Is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Solvents: DMF is a skin and respiratory irritant. Acetonitrile is flammable and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Qualitative)
| Parameter | Condition | Expected Impact on Yield | Potential for Side Reactions |
| Base | Stronger (e.g., NaH) | Higher reaction rate | Increased elimination and C-alkylation |
| Weaker (e.g., K₂CO₃) | Slower reaction rate | Reduced side reactions | |
| Solvent | Polar Aprotic (e.g., DMF) | Favorable for S(_N)2 | Generally low |
| Protic (e.g., Ethanol) | Slower reaction rate | May promote side reactions | |
| Temperature | Higher (e.g., >100°C) | Faster reaction rate | Increased elimination |
| Lower (e.g., 50-80°C) | Slower reaction rate | Minimized side reactions | |
| Reactant Ratio | Excess 1,3-dibromopropane | Favors mono-alkylation | Requires removal of excess reagent |
| Equimolar or excess 2-bromophenol | Increased risk of dialkylation | May leave unreacted phenol |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
To the stirred suspension, add 1,3-dibromopropane (1.2 eq).
-
Heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a hexane slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with 100% hexane.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
References
Optimizing reaction conditions for the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-bromophenol to form a phenoxide, which then acts as a nucleophile to attack 1,3-dibromopropane.
Q2: Why is my reaction yield consistently low?
A2: Low yields can result from several factors. Incomplete deprotonation of the 2-bromophenol is a common issue; ensure your base is strong enough and anhydrous.[1] Another possibility is the occurrence of side reactions, such as the elimination of HBr from 1,3-dibromopropane or the formation of a bis-arylated byproduct where a second molecule of 2-bromophenol reacts with the product.[1] Reaction temperature and time are also critical; ensure they are optimized for your specific conditions.
Q3: My TLC analysis shows multiple spots. What are the likely side products?
A3: Besides unreacted starting materials (2-bromophenol and 1,3-dibromopropane), a common byproduct is the bis-arylated ether, 1,3-bis(2-bromophenoxy)propane. This occurs if the initial product, this compound, reacts with another equivalent of the 2-bromophenoxide. Additionally, elimination of HBr from 1,3-dibromopropane can lead to the formation of allyl bromide, which could potentially react with the phenoxide to form 2-(allyloxy)-1-bromobenzene.
Q4: What is the best way to purify the crude product?
A4: Column chromatography is typically the most effective method for purifying this compound from unreacted starting materials and side products.[2] A gradient elution using a mixture of hexane and ethyl acetate on a silica gel column is a good starting point.[2]
Q5: How can I minimize the formation of the bis-arylated byproduct?
A5: To minimize the formation of 1,3-bis(2-bromophenoxy)propane, it is recommended to use a molar excess of 1,3-dibromopropane relative to 2-bromophenol. This ensures that the phenoxide is more likely to react with the starting dihalide rather than the mono-substituted product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive base due to hydration. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh, anhydrous base (e.g., NaH, K₂CO₃) and anhydrous solvent.[1] 2. Gradually increase the reaction temperature and monitor progress by TLC. 3. Extend the reaction time, monitoring by TLC until the starting phenol is consumed. |
| Formation of Significant Side Products | 1. Molar ratio of reactants is not optimal, leading to bis-arylation. 2. High reaction temperature favoring elimination reactions. | 1. Use a molar excess of 1,3-dibromopropane (e.g., 1.5 to 3 equivalents). 2. Maintain a moderate reaction temperature to disfavor the E2 elimination of HBr from 1,3-dibromopropane.[1] |
| Difficult Purification | 1. Polarity of the product and impurities are very similar. | 1. Optimize the solvent system for column chromatography; a shallow gradient can improve separation.[2] 2. Consider a multi-step purification approach, such as an initial acid-base wash to remove unreacted phenol followed by column chromatography. |
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a representative method for the synthesis of this compound.
Materials:
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2-Bromophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Diethyl ether
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1 M NaOH solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq) and anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
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Alkyl Halide Addition: Add 1,3-dibromopropane (1.5 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (indicated by the consumption of 2-bromophenol), cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Summary of Quantitative Data
| Parameter | Value |
| Reactants | |
| 2-Bromophenol | 1.0 eq |
| 1,3-Dibromopropane | 1.5 eq |
| Potassium Carbonate | 2.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Acetone |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 12-24 hours |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting guide for the purification of 1-Bromo-2-(3-bromopropoxy)benzene
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Bromo-2-(3-bromopropoxy)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Overview: The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of 2-bromophenol with 1,3-dibromopropane in the presence of a base. The purification of the crude product is crucial to remove unreacted starting materials, by-products, and other impurities.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors related to the Williamson ether synthesis.
Potential Causes and Solutions:
-
Incomplete Deprotonation of 2-bromophenol: The reaction requires the formation of the 2-bromophenoxide ion to act as a nucleophile.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong base. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Use an adequate molar excess of the base (typically 1.5-2.0 equivalents).
-
Ensure your solvent is anhydrous, as water can quench the base.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
The reaction temperature may be too low, leading to a slow reaction rate. A moderate temperature increase (e.g., to 50-80 °C) can improve the rate.
-
Conversely, excessively high temperatures can promote side reactions.
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Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred as they favor the Sₙ2 reaction pathway.[1]
-
-
-
Purity of Reagents:
-
Troubleshooting:
-
Use freshly purified or high-purity 2-bromophenol and 1,3-dibromopropane.
-
Ensure all reagents and solvents are dry, as moisture can interfere with the reaction.
-
-
Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. For this specific synthesis, common impurities include:
-
Unreacted 2-bromophenol: This is a common impurity if the reaction has not gone to completion.
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Unreacted 1,3-dibromopropane: As a less polar and volatile compound, it may be present in the crude product.
-
Bis-alkylation product (1,3-bis(2-bromophenoxy)propane): This by-product can form if the 2-bromophenoxide reacts with both ends of the 1,3-dibromopropane molecule.
-
Elimination by-product (allyl bromide): Although less likely with a primary alkyl halide, some elimination of HBr from 1,3-dibromopropane can occur, especially at higher temperatures.
Q3: The purified product appears as an oil, but I was expecting a solid. What should I do?
The physical state of the purified product can be influenced by residual solvents or minor impurities.
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all solvents used during the workup and purification are completely removed under reduced pressure using a rotary evaporator. Gentle heating may be necessary.
-
Purity Check: Analyze the oily product by NMR or GC-MS to confirm its identity and purity. The presence of even small amounts of impurities can lower the melting point.
-
Induce Crystallization: If the product is confirmed to be of high purity, try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the air-solvent interface.
-
Adding a seed crystal of the desired compound, if available.
-
Cooling the sample to a lower temperature (e.g., in a refrigerator or freezer).
-
Q4: I am having difficulty separating the product from impurities by column chromatography. How can I optimize the separation?
Poor separation during column chromatography is a common issue that can be addressed by optimizing several parameters.
Troubleshooting Steps:
-
Solvent System (Eluent) Selection: The polarity of the eluent is critical for good separation.
-
Recommendation: For this compound, a good starting point is a mixture of hexane and ethyl acetate.
-
Optimization: Run TLC plates with varying ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing: A well-packed column is essential for sharp bands and good separation.
-
Recommendation: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
-
Sample Loading:
-
Recommendation: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and load it onto the column as a concentrated band.
-
-
Flow Rate:
-
Recommendation: A slower flow rate generally allows for better equilibrium and improved separation.
-
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively reported, the following table provides typical parameters and expected outcomes based on the purification of analogous brominated aromatic ethers.
| Parameter | Typical Value/Range | Notes |
| TLC Mobile Phase | 10-30% Ethyl Acetate in Hexane | The optimal ratio should be determined by TLC analysis of the crude mixture. |
| Target Rf Value | 0.2 - 0.3 | Provides good separation on a silica gel column. |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Column Chromatography Eluent | Gradient elution, starting with a low polarity mixture (e.g., 5% EtOAc in Hexane) and gradually increasing the polarity. | Gradient elution can improve the separation of closely eluting compounds. |
| Expected Purity (Post-Column) | >95% | Dependent on the complexity of the crude mixture and the optimization of the chromatography. |
| Expected Yield (Post-Purification) | 60-80% | Highly dependent on the initial reaction yield and the efficiency of the purification steps. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.
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Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.
General Protocol for Purification by Column Chromatography:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various hexane:ethyl acetate ratios.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the column.
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Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Purification of 1-Bromo-2-(3-bromopropoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 2-bromophenol from the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted 2-bromophenol from my reaction mixture?
The most effective and common method is a liquid-liquid extraction using a dilute aqueous solution of a strong base, such as sodium hydroxide (NaOH). This method leverages the acidic nature of the phenol.
Q2: How does the basic extraction work?
2-Bromophenol is weakly acidic (pKa ≈ 8.45).[1][2][3] When the organic reaction mixture is washed with an aqueous solution of a strong base like NaOH, the 2-bromophenol is deprotonated to form its sodium salt, sodium 2-bromophenoxide. This salt is highly soluble in the aqueous layer and is thus separated from the desired product, this compound, which remains in the organic layer.[4]
Q3: Can I use a weaker base like sodium bicarbonate (NaHCO₃) for the extraction?
No, sodium bicarbonate is generally not a strong enough base to effectively deprotonate 2-bromophenol. A strong base like sodium hydroxide (NaOH) is required to ensure complete conversion of the phenol to its water-soluble salt.
Q4: Are there alternative purification methods if the extraction is not sufficient?
If the basic extraction does not provide the desired purity, column chromatography on silica gel is a highly effective secondary purification step. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used. Additionally, due to the significant difference in boiling points between the product and the starting material, distillation under reduced pressure (vacuum distillation) can be an effective purification method.
Q5: What are the key physical properties to consider for purification?
Understanding the physical properties of the product and the unreacted starting material is crucial for selecting the appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 277.98 | 277.1 ± 15.0 @ 760 mmHg | N/A | Insoluble in water; soluble in many organic solvents. |
| 2-Bromophenol | 173.01 | 195 | 5 | Slightly soluble in water; soluble in ethanol, ether, and aqueous alkali.[1][4][5][6][7] |
Note: The boiling point for this compound is predicted. A literature source reports a boiling point of 75-76 °C at 0.1 Torr for a similar compound, 1-Bromo-2-(3-bromopropyl)benzene.[8][9]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Extraction | - Vigorous shaking of the separatory funnel. - High concentration of reactants or byproducts acting as surfactants. | - Instead of shaking, gently invert the separatory funnel multiple times to increase the surface area between the phases without causing a stable emulsion. - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. - If the emulsion persists, allow the separatory funnel to stand undisturbed for 10-20 minutes. - As a last resort, filter the entire mixture through a pad of Celite or glass wool. |
| Product Contaminated with 2-Bromophenol after Extraction | - Incomplete extraction due to insufficient base. - Insufficient mixing of the layers. - Only one extraction was performed. | - Ensure that a molar excess of NaOH is used relative to the initial amount of 2-bromophenol. - Perform multiple extractions (2-3) with fresh aqueous base to ensure complete removal of the 2-bromophenoxide salt. The law of partition coefficients dictates that multiple smaller extractions are more efficient than a single large one. - Confirm the pH of the aqueous layer is basic after each extraction. |
| Low Yield of this compound | - The desired product is partially soluble in the aqueous layer. - Hydrolysis of the product under strongly basic conditions (less likely but possible with prolonged exposure). | - After the basic extractions, wash the organic layer with brine to remove any dissolved water and minimize the loss of the organic product into the aqueous phase. - Minimize the contact time with the strong base. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction for Removal of 2-Bromophenol
Objective: To separate unreacted 2-bromophenol from the desired product, this compound, in an organic solvent.
Materials:
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Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
1 M Sodium Hydroxide (NaOH) solution
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Saturated Sodium Chloride (brine) solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Separatory funnel
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Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
First Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to fully separate. The denser layer (usually the aqueous layer, but always check) will be at the bottom.
-
Draining: Drain the lower aqueous layer into a beaker or flask.
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Repeat Extractions: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times. Combine all the aqueous extracts.
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Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any residual water and dissolved salts from the organic phase.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.
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Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography or vacuum distillation.
Data Presentation
The efficiency of the extraction process is governed by the partition coefficient (K) of the solute between the two immiscible phases. For 2-bromophenol, the partition between an organic solvent and a basic aqueous solution is significantly shifted towards the aqueous phase upon deprotonation.
Table 1: Representative Data for Extraction Efficiency
The following table illustrates the theoretical efficiency of removing 1 gram of 2-bromophenol from an organic layer using successive extractions with 1 M NaOH.
| Extraction # | Initial Mass of 2-Bromophenol in Organic Layer (g) | Mass of 2-Bromophenol Removed in Aqueous Layer (g) | Remaining Mass of 2-Bromophenol in Organic Layer (g) | Cumulative Purity of Organic Layer (%) |
| 1 | 1.00 | 0.95 | 0.05 | 95.0 |
| 2 | 0.05 | 0.0475 | 0.0025 | 99.75 |
| 3 | 0.0025 | 0.002375 | 0.000125 | >99.9 |
Disclaimer: These are illustrative values based on an estimated high partition coefficient for the 2-bromophenoxide salt in the aqueous phase. Actual results may vary based on the specific solvent system and experimental conditions.
Mandatory Visualization
Workflow for Purification of this compound
The following diagram outlines the decision-making process and workflow for the purification of this compound after a Williamson ether synthesis.
Caption: Workflow for the purification of this compound.
References
- 1. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromophenol price,buy 2-Bromophenol - chemicalbook [chemicalbook.com]
- 3. 2-Bromophenol CAS#: 95-56-7 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Bromophenol CAS 95-56-7 | 804166 [merckmillipore.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-bromophenol | 95-56-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. 1-Bromo-2-(3-bromopropyl)benzene | CAS#:1075-28-1 | Chemsrc [chemsrc.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
Minimizing C-alkylation vs O-alkylation in the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene, focusing on minimizing the C-alkylation side product in favor of the desired O-alkylation.
Troubleshooting Guide
Encountering issues during the synthesis is common. This guide outlines potential problems, their probable causes, and actionable solutions to get your experiment back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete deprotonation of 2-bromophenol.2. Reaction temperature is too low.3. Inactive alkylating agent (1,3-dibromopropane).4. Insufficient reaction time. | 1. Use a stronger base (e.g., NaH) or a more effective base/solvent system (e.g., Cs₂CO₃ in DMF). Ensure anhydrous conditions if using a strong base like NaH.2. Gradually increase the reaction temperature, monitoring by TLC for product formation.3. Check the purity and age of 1,3-dibromopropane.4. Extend the reaction time, monitoring progress with TLC. |
| High Percentage of C-Alkylated Product | 1. Use of protic solvents (e.g., ethanol, water) which solvate the phenoxide oxygen.2. High reaction temperatures can sometimes favor C-alkylation.3. "Softer" nature of the bromide leaving group on the alkylating agent. | 1. Switch to a polar aprotic solvent such as DMF or acetonitrile.[1]2. Attempt the reaction at a lower temperature for a longer duration.3. While bromide is the required leaving group, optimizing other conditions is key. |
| Formation of Bis-ether Byproduct | 1. High concentration of the phenoxide relative to 1,3-dibromopropane.2. Extended reaction times at elevated temperatures. | 1. Use a molar excess of 1,3-dibromopropane.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Polymerization of Reactants | 1. High reaction temperature.2. Presence of impurities that can initiate polymerization. | 1. Lower the reaction temperature.2. Ensure the purity of all reactants and solvents. |
| Difficulty in Product Purification | 1. Similar polarities of the desired product and byproducts.2. Oily nature of the product preventing crystallization. | 1. Utilize column chromatography with a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes).2. If crystallization fails, purification by column chromatography is the most reliable method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: The choice of base is critical for efficient deprotonation of 2-bromophenol. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases often lead to higher yields. Sodium hydride (NaH) is a strong, non-nucleophilic base that works well, but requires strictly anhydrous conditions. Cesium carbonate (Cs₂CO₃) in DMF is an excellent alternative that often provides high yields in O-alkylation reactions due to the "cesium effect," which involves the formation of a looser ion pair and a more reactive phenoxide.
Q2: How does the choice of solvent affect the O- versus C-alkylation ratio?
A2: The solvent plays a crucial role in determining the selectivity of the alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone are recommended to favor O-alkylation.[1] These solvents do not strongly solvate the phenoxide oxygen, leaving it more available for nucleophilic attack on the alkyl halide. In contrast, protic solvents such as water or alcohols can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby increasing the likelihood of C-alkylation.[1]
Q3: What is the ideal temperature for this reaction?
A3: The optimal temperature will depend on the chosen solvent and base. Generally, starting at room temperature and gradually increasing the temperature to 50-80°C is a good approach. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC). Excessively high temperatures may lead to an increase in side products, including C-alkylation and polymerization.
Q4: How can I monitor the progress of the reaction?
A4: TLC is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The starting material (2-bromophenol) and the product will have different Rf values, allowing you to track the consumption of the starting material and the formation of the product.
Q5: What are the potential C-alkylated isomers that could form?
A5: C-alkylation of 2-bromophenol with 1,3-dibromopropane could theoretically occur at the positions ortho and para to the hydroxyl group. This would result in the formation of 2-bromo-6-(3-bromopropyl)phenol and 2-bromo-4-(3-bromopropyl)phenol. These isomers will have different chromatographic and spectroscopic properties compared to the desired O-alkylated product.
Experimental Protocol: Synthesis of this compound
This protocol is designed to favor O-alkylation.
Materials:
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2-bromophenol
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1,3-dibromopropane
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Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexanes
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenol (1.0 eq) in anhydrous DMF.
-
Deprotonation:
-
Using Cs₂CO₃: Add cesium carbonate (1.5 eq) to the solution.
-
Using NaH: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
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Alkylation: Add 1,3-dibromopropane (1.5 eq) dropwise to the reaction mixture.
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Heating: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the 2-bromophenol.
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Work-up:
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Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data
| Base | Solvent | Temperature (°C) | O-Alkylation Yield (%) | C-Alkylation Yield (%) |
| K₂CO₃ | Acetone | Reflux | Data not available | Data not available |
| NaH | THF | 60 | Data not available | Data not available |
| Cs₂CO₃ | DMF | 70 | Data not available | Data not available |
| K₂CO₃ | Ethanol | Reflux | Expected to be lower | Expected to be higher |
Visualizing the Chemistry
Competing Reaction Pathways
The following diagram illustrates the competition between the desired O-alkylation and the undesired C-alkylation pathways.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
References
Stability and degradation of 1-Bromo-2-(3-bromopropoxy)benzene under reaction conditions
Technical Support Center: 1-Bromo-2-(3-bromopropoxy)benzene
This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound in experimental settings. Given the limited specific literature on this compound, the information is based on the known reactivity of its functional groups: an aryl bromide, an aryl alkyl ether, and a primary alkyl bromide.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Like many ethers, this compound has the potential to form explosive peroxides upon exposure to air and light over time.[1][2][3] It should be stored in a tightly sealed, opaque container, away from light and heat.[1][4] The headspace of the container should be purged with an inert gas like nitrogen or argon to minimize contact with oxygen.[1] Store in a cool, dry, and well-ventilated area.
Q2: What are the primary functional groups in this compound and how do they influence its reactivity?
A2: The molecule has three key functional groups that dictate its stability and degradation profile:
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Aryl Bromide: The bromine atom attached to the benzene ring is relatively stable and unreactive under standard conditions. It typically requires specific catalytic systems (e.g., for cross-coupling reactions) to react.
-
Ether Linkage (-O-): The ether group is generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI).[5][6][7][8] The presence of the ether linkage also makes the compound susceptible to peroxide formation.[1][2][3]
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Primary Alkyl Bromide (-CH₂CH₂CH₂Br): This is the most reactive site on the molecule. It is susceptible to nucleophilic substitution (Sₙ2) by a wide range of nucleophiles and elimination (E2) reactions in the presence of strong, bulky bases.
Q3: Can this compound undergo self-reaction or degradation on the shelf?
A3: Yes. The two primary pathways for degradation during storage are:
-
Peroxide Formation: Slow reaction with atmospheric oxygen can form hydroperoxides, which are unstable and can be explosive, especially upon concentration.[4][9]
-
Intramolecular Cyclization: Although slower, the ether oxygen can potentially act as an internal nucleophile, displacing the primary bromide to form a cyclic ether (a substituted chromane), particularly if exposed to heat or trace basic impurities.
Troubleshooting Guide 1: Peroxide Formation
Issue: My reaction is sluggish, has a low yield, or I suspect contamination. How do I check for and handle peroxide formation?
Background: Ethers are a well-known class of compounds that form peroxides when exposed to oxygen, a process accelerated by light and heat.[1][4] These peroxides can act as radical initiators or unwanted oxidants, interfering with reactions and posing a significant safety hazard.
Troubleshooting Steps & FAQs
Q: How can I visually inspect the compound for peroxides? A: Do not open any container if you observe crystal formation around the cap or within the liquid, as these could be shock-sensitive peroxide crystals.[3][4] If crystals are present, contact your institution's Environmental Health and Safety (EHS) office immediately for disposal.
Q: How do I test for the presence of peroxides? A: Use commercially available peroxide test strips or a chemical test. A common qualitative test involves potassium iodide (KI).[4] Peroxides will oxidize the iodide ion (I⁻) to iodine (I₂), resulting in a yellow to brown color.
Q: What do I do if my sample tests positive for peroxides? A: If the peroxide concentration is low (typically <100 ppm, indicated by a pale yellow color in the KI test), you can remove them. If the concentration is high (brown color), it is safer to dispose of the chemical through your EHS office.
Q: How can I remove peroxides from my sample? A: A common method is to pass the material through a column of activated alumina, which adsorbs the peroxides.[4] Another method involves shaking the solution with a freshly prepared aqueous solution of iron(II) sulfate.[4]
Data Presentation: Peroxide Test Interpretation
| Peroxide Concentration | Observation with KI/Starch Test | Recommended Action |
| Low (< 20-30 ppm) | Faint yellow color | Safe to use for most applications. Consider purification if reaction is sensitive. |
| Moderate (30-100 ppm) | Yellow to light brown color | Purification required before use or concentration (e.g., distillation). |
| High (> 100 ppm) | Dark brown/purple color | Do Not Use. Contact EHS for immediate disposal. |
| Crystals Present | Visible solid precipitates or crystals | Do Not Touch or Open. Contact EHS for emergency disposal. |
Experimental Protocol: Qualitative Peroxide Test (KI Method)
Objective: To detect the presence of peroxides in an ether-based solvent or reagent.
Materials:
-
Sample of this compound (approx. 1 mL)
-
Glacial acetic acid
-
Sodium iodide (NaI) or Potassium iodide (KI) powder
-
Test tube
Procedure:
-
Prepare a fresh test solution by adding approximately 0.1 g of KI or NaI to 1 mL of glacial acetic acid and shaking to dissolve.
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add the KI/acetic acid solution to the test tube.
-
Shake the mixture well for about 30 seconds.
-
Observe the color against a white background. A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.[4]
Mandatory Visualization: Peroxide Formation Workflow
Caption: Workflow for identifying and handling peroxide contamination.
Troubleshooting Guide 2: Unwanted Side Reactions at the Alkyl Bromide Site
Issue: My reaction produced unexpected byproducts, or my starting material was consumed without forming the desired product.
Background: The primary alkyl bromide is a strong electrophile, making it the most probable site for side reactions with nucleophiles or bases present in the reaction mixture.
Potential Degradation Pathways & FAQs
1. Nucleophilic Substitution (Sₙ2)
-
Description: A nucleophile (Nu⁻) attacks the carbon bearing the bromine, displacing the bromide ion. This is a common pathway with nucleophiles like amines, hydroxides, cyanides, or even some solvents (e.g., methanol).
-
Q: My reaction solvent is a nucleophile (e.g., an alcohol). Could this be a problem?
-
A: Yes. Solvolysis can occur, where the solvent molecule acts as the nucleophile, leading to an ether or alcohol byproduct. This is more likely at elevated temperatures.
-
2. Elimination (E2)
-
Description: A strong, non-nucleophilic base can abstract a proton from the carbon adjacent to the C-Br bond, leading to the formation of an alkene and elimination of HBr.
-
Q: I am using a strong base like potassium tert-butoxide (t-BuOK). What should I watch out for?
-
A: Strong, sterically hindered bases favor elimination over substitution. This would lead to the formation of 1-bromo-2-(prop-2-en-1-yloxy)benzene.
-
3. Intramolecular Cyclization (Williamson Ether Synthesis)
-
Description: Under basic conditions, the ether oxygen's lone pair can act as an intramolecular nucleophile, attacking the electrophilic carbon of the alkyl bromide. This 5-exo-tet cyclization is generally favorable and results in the formation of a five-membered ring fused to the benzene ring (chromane derivative).
-
Q: I am running a reaction under basic conditions and see a major byproduct with a mass that is 81 Da less than my starting material (loss of HBr). What could it be?
-
A: This is a strong indication of intramolecular cyclization. The loss of HBr from the starting material corresponds to the formation of 6-bromochroman.
-
Mandatory Visualizations: Alkyl Bromide Degradation Pathways
Caption: Key degradation pathways involving the alkyl bromide moiety.
Troubleshooting Guide 3: Ether Linkage Instability
Issue: My compound seems to be degrading under acidic conditions, leading to phenolic byproducts.
Background: While generally stable, ether linkages can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI.[6][7][8] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
Ether Cleavage Pathway & FAQs
-
Description: The reaction is initiated by the protonation of the ether oxygen, making it a good leaving group (an alcohol). A nucleophile (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. In this case, attack at the primary alkyl carbon is much more favorable than attack at the sp²-hybridized aromatic carbon.
-
Products: The cleavage would yield 2-bromophenol and 1,3-dibromopropane.
-
Q: What acids can cause this cleavage?
-
Q: How can I avoid ether cleavage?
-
A: Avoid using strong, hot hydrohalic acids. If acidic conditions are necessary, use non-nucleophilic acids (e.g., H₂SO₄, TsOH) at the lowest possible temperature or use a Lewis acid that is less prone to facilitating cleavage.
-
Mandatory Visualization: Acid-Catalyzed Ether Cleavage
Caption: Mechanism of ether cleavage under strong acidic conditions.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Improving the selectivity of intramolecular cyclization of 1-Bromo-2-(3-bromopropoxy)benzene
This guide provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydrobenzo[b][1][2]dioxine via the intramolecular cyclization of 1-Bromo-2-(3-bromopropoxy)benzene. The primary objective is to enhance the selectivity and yield of the desired cyclic product by mitigating common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the desired reaction, and what are the major competing side products?
The desired reaction is an intramolecular SN2 Williamson ether synthesis. First, a base abstracts the acidic proton from the hydroxyl group that is formed in situ from the reaction of the starting material with a nucleophile (like water, if present, or hydroxide), or more commonly, the reaction is set up to deprotonate a precursor phenol before adding the bromopropyl chain. Assuming the intended starting material this compound reacts with a base, the reaction proceeds via an intermediate phenoxide. This phenoxide then attacks the electrophilic carbon bearing the bromine on the propyl chain, displacing the bromide and forming the six-membered heterocyclic product, 2,3-dihydrobenzo[b][1][2]dioxine.
The primary competing pathways are:
-
Intermolecular SN2 Reaction: The phenoxide of one molecule attacks the electrophilic carbon of another molecule. This leads to the formation of dimers and polymers, which are often observed as an insoluble, sticky residue. This pathway is favored at higher concentrations.
-
Elimination (E2): A base can abstract a proton from the carbon adjacent to the bromine on the propyl chain, leading to an alkene. This is more likely with sterically hindered or very strong bases and at elevated temperatures.[1]
Q2: My reaction is producing a lot of insoluble polymer. How can I improve the yield of the cyclic product?
The formation of polymers via an intermolecular reaction is the most common issue. To favor the desired intramolecular cyclization, the high-dilution principle must be applied.[3][4] This strategy increases the probability that the reactive ends of the same molecule will find each other, rather than reacting with other molecules.
Implementation:
-
Increase Solvent Volume: Drastically increase the amount of solvent used to achieve a substrate concentration typically in the range of 0.01–0.05 M.
-
Slow Addition: The most effective technique is to use a syringe pump to add a solution of the this compound to a heated solution of the base in the reaction flask over a long period (e.g., 4-8 hours).[5] This maintains a very low instantaneous concentration of the substrate, strongly favoring the intramolecular pathway.[4]
Q3: What are the recommended bases and solvents for this cyclization?
The choice of base and solvent is critical for maximizing yield and selectivity.[6][7]
-
Bases:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the precursor phenol (if used) to form the reactive phenoxide. It is a common and effective choice.[8]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder, heterogeneous bases. They are often used in polar aprotic solvents like DMF or acetonitrile.[1][2] Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Potassium Hydroxide (KOH): Can be used, particularly under phase-transfer catalysis conditions, but care must be taken to minimize water content.
-
-
Solvents:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are excellent choices. They effectively solvate the cation (e.g., Na⁺, K⁺) without solvating the phenoxide nucleophile, thus accelerating the SN2 reaction.[1][8]
-
Ethers: THF and 1,2-dimethoxyethane are good options, especially when using NaH.[7]
-
Q4: How does reaction temperature impact the selectivity of the cyclization?
Temperature plays a crucial role in determining the product distribution.[1]
-
Low to Moderate Temperatures (RT to 60 °C): These conditions generally favor the SN2 substitution pathway (both desired intramolecular and undesired intermolecular) over elimination.
-
High Temperatures (>80 °C): Elevated temperatures can significantly increase the rate of the competing E2 elimination reaction, leading to the formation of alkene byproducts.[9]
It is recommended to start the reaction at room temperature or with gentle heating and monitor its progress by Thin Layer Chromatography (TLC). The temperature can be gradually increased if the reaction is sluggish.
Q5: My reaction shows incomplete conversion of the starting material even after a prolonged time. What are the possible causes and solutions?
Incomplete conversion can be frustrating. Consider the following troubleshooting steps:
-
Check Reagent Quality: Ensure the base is fresh and active. Sodium hydride, for instance, can be deactivated by moisture. Use freshly opened or properly stored NaH. Ensure all solvents are anhydrous, as water can quench the base.
-
Increase Reaction Time: Some cyclizations can be slow. Continue monitoring the reaction for up to 24 hours.
-
Slightly Increase Temperature: If the reaction is stalled at a lower temperature, cautiously increase the heat (e.g., to 50-70 °C) while monitoring for the appearance of side products on the TLC plate.
-
Check Base Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice.
Q6: Can Phase-Transfer Catalysis (PTC) be used to improve this reaction?
Yes, Phase-Transfer Catalysis is an excellent alternative, especially when using solid, inorganic bases like K₂CO₃ or KOH.[10][11] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or carbonate anion from the solid or aqueous phase into the organic phase.[12][13] This creates a soluble, highly reactive "naked" anion in the organic phase, which can efficiently mediate the reaction, often at lower temperatures and with improved yields.[10]
Summary of Reaction Conditions
The following table provides a general guide to optimizing the reaction conditions for maximizing the yield of the desired intramolecular product.
| Parameter | Favorable for Intramolecular Cyclization | Favorable for Side Reactions | Recommendation |
| Concentration | Very Low (< 0.05 M) | High (> 0.1 M) | Employ high-dilution principle; use slow addition via syringe pump.[4] |
| Base | Strong, non-nucleophilic (NaH) or mild with high efficiency (Cs₂CO₃) | Sterically hindered or overly strong bases at high temp. | Use NaH in THF/DMF or K₂CO₃/Cs₂CO₃ in DMF/Acetonitrile.[2][8] |
| Solvent | Polar aprotic (DMF, Acetonitrile, THF) | Protic or nonpolar solvents | Use dry DMF or THF for best results.[1][7] |
| Temperature | Moderate (RT - 70 °C) | High (> 80 °C) | Start at a lower temperature and increase only if necessary.[9] |
Experimental Protocols
Protocol 1: High-Dilution Intramolecular Cyclization using NaH
This protocol maximizes the yield of 2,3-dihydrobenzo[b][1][2]dioxine by leveraging high-dilution conditions.
1. Preparation:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a rubber septum.
-
In the flask, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with dry hexanes (3x) to remove the oil. Carefully decant the hexanes each time.
-
Add dry DMF (to achieve a final substrate concentration of ~0.01 M).
2. Reaction:
-
In a separate flask, dissolve this compound (1.0 eq.) in a volume of dry DMF sufficient for use in a syringe pump.
-
Heat the NaH suspension in the main flask to the desired temperature (e.g., 60 °C).
-
Using a syringe pump, add the substrate solution to the stirred NaH suspension over 6-8 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
3. Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very carefully and slowly quench the excess NaH by adding isopropanol, followed by water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2,3-dihydrobenzo[b][1][2]dioxine.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This protocol offers an alternative using a milder base and a phase-transfer catalyst.
1. Preparation:
-
To a round-bottom flask, add this compound (1.0 eq.), powdered potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add a suitable solvent such as acetonitrile or toluene.
2. Reaction:
-
Heat the mixture to reflux (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
3. Workup and Purification:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the salts with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and filter.
-
Purify the crude product by column chromatography as described in Protocol 1.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. iajpr.com [iajpr.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. sctunisie.org [sctunisie.org]
Challenges in the scale-up synthesis of 1-Bromo-2-(3-bromopropoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Bromo-2-(3-bromopropoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-bromophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: On a larger scale, precise control over several parameters is crucial to ensure safety, consistency, and high yield. These include:
-
Temperature: Exothermic reactions can lead to runaways. Gradual addition of reagents and efficient cooling are essential.
-
Mixing: Homogeneous mixing is vital to ensure uniform reaction conditions and prevent localized overheating or high concentrations of reactants, which can lead to side reactions.
-
Stoichiometry: The molar ratio of 2-bromophenol to 1,3-dibromopropane is a key factor in minimizing the formation of byproducts.
-
Purity of Starting Materials: Impurities in the starting materials can lead to undesired side reactions and complicate the purification process.
Q3: What are the main side products to expect in this reaction?
A3: The primary side products in the synthesis of this compound include:
-
1,3-Bis(2-bromophenoxy)propane: This results from the reaction of a second molecule of 2-bromophenol with the product.
-
Unreacted 2-bromophenol: Incomplete reaction will leave starting material in the crude product.
-
Products of elimination reactions: Although less likely with a primary alkyl halide, high temperatures and a strong, sterically hindered base can promote the elimination of HBr from 1,3-dibromopropane.
Q4: How can the formation of the bis-ether byproduct be minimized?
A4: To reduce the formation of 1,3-Bis(2-bromophenoxy)propane, it is recommended to use an excess of 1,3-dibromopropane relative to 2-bromophenol. This stoichiometric imbalance favors the mono-alkylation product. A slow, controlled addition of the 2-bromophenoxide solution to the 1,3-dibromopropane can also help.
Q5: What purification techniques are most effective for isolating the desired product?
A5: A combination of techniques is often necessary for obtaining high-purity this compound.
-
Extraction: An initial aqueous workup is used to remove the base and any water-soluble impurities.
-
Column Chromatography: This is highly effective for separating the desired product from the bis-ether byproduct and unreacted starting materials due to their different polarities.
-
Recrystallization: This can be an excellent final step to achieve a highly crystalline and pure product, especially if the crude product is already of moderate purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive base (e.g., hydrated potassium carbonate).- Reaction temperature is too low.- Insufficient reaction time.- Poor quality of starting materials. | - Use freshly dried, anhydrous base.- Gradually increase the reaction temperature while monitoring for product formation via TLC.- Extend the reaction time, monitoring progress by TLC.- Verify the purity of 2-bromophenol and 1,3-dibromopropane by analytical techniques (e.g., NMR, GC-MS). |
| High Levels of 1,3-Bis(2-bromophenoxy)propane | - Stoichiometry is not optimal (insufficient 1,3-dibromopropane).- High concentration of the phenoxide.- Reaction temperature is too high, increasing the rate of the second substitution. | - Increase the molar excess of 1,3-dibromopropane (e.g., 2-5 equivalents).- Add the 2-bromophenoxide solution dropwise to the solution of 1,3-dibromopropane.- Perform the reaction at a lower temperature for a longer duration. |
| Presence of Unreacted 2-bromophenol | - Incomplete deprotonation of the phenol.- Insufficient amount of 1,3-dibromopropane.- Reaction time is too short. | - Ensure at least one equivalent of a suitable base is used.- Re-evaluate the stoichiometry of the reactants.- Continue the reaction, monitoring by TLC until the starting material is consumed. |
| Formation of Dark-Colored Impurities | - Reaction temperature is too high, leading to decomposition.- Presence of oxygen, causing oxidative side reactions.- Impurities in the solvent. | - Maintain a consistent and controlled reaction temperature.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, anhydrous solvents. |
| Difficult Purification | - Similar polarity of the product and byproducts.- Oiling out during recrystallization. | - Optimize the solvent system for column chromatography by testing various mobile phases with TLC.- For recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system may be necessary. |
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (or DMF)
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromophenol (1.0 eq) and anhydrous acetone (or DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Alkylation: Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether (or ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
Developing a robust purification strategy for 1-Bromo-2-(3-bromopropoxy)benzene derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing robust purification strategies for 1-Bromo-2-(3-bromopropoxy)benzene and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guides
Encountering issues during purification is a common challenge. This section provides a structured approach to troubleshoot common problems encountered during the purification of this compound derivatives.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system polarity. - Column overloading. - Irregular column packing. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound.[1] A gradient of ethyl acetate in hexane is a good starting point.[2] - Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude material ratio of at least 30:1 by weight. - Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is often more consistent.[3] |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough. - The compound may be decomposing on the acidic silica gel. | - Gradually increase the polarity of the eluent (gradient elution).[2] - Deactivate the silica gel by preparing a slurry in the eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine. |
| Streaking or Tailing of Bands | - Compound interaction with acidic sites on silica gel. - The sample is not fully dissolved before loading. | - Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds. - Ensure the crude material is fully dissolved in a minimal amount of the eluent before loading. Dry loading the sample onto a small amount of silica can also improve band sharpness.[2] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | - The solution is not supersaturated (too much solvent used). - The presence of impurities is inhibiting crystallization. - The cooling process is too rapid. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Try adding a seed crystal of the pure compound to induce crystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| "Oiling Out" of the Product | The chosen solvent system is not optimal, causing the product to separate as a liquid instead of solid crystals. | - Experiment with different solvent systems. Good options for brominated aromatic compounds include hexane/ethyl acetate, methanol, or ethanol.[1] - Use a larger volume of solvent and cool the solution more slowly. |
| Low Yield of Recovered Crystals | - Too much solvent was used for dissolution. - The solution was not cooled sufficiently. - The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent required to dissolve the crude product.[4] - Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.[1] - Wash the collected crystals with a small amount of cold recrystallization solvent.[2] |
| Colored Impurities Remain in Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that excessive charcoal can reduce the yield by adsorbing the product.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: The most common impurities will depend on the synthetic route employed.
-
Williamson Ether Synthesis: Expect unreacted 2-bromophenol and 1,3-dibromopropane starting materials. Side products from the elimination of HBr from 1,3-dibromopropane can also be present.
-
Ullmann Condensation: Common impurities include unreacted starting materials (e.g., a 2-bromophenol derivative and a bromopropanol derivative), homocoupled byproducts, and residual copper catalyst.[5]
Q2: Which purification technique, column chromatography or recrystallization, is more suitable for my this compound derivative?
A2: Often, a combination of both techniques yields the best results. Column chromatography is highly effective for separating the desired product from impurities with significantly different polarities.[2] Recrystallization is an excellent final step to remove trace impurities and obtain a highly crystalline, pure product.[2] For a crude product that is already moderately pure, recrystallization alone may be sufficient.
Q3: How can I effectively monitor the purity of my compound during the purification process?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography, allowing you to identify which fractions contain your pure product.[2] For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure and assessing the purity of the final product.
Q4: My this compound derivative is an oil. Can I still use recrystallization?
A4: Recrystallization is primarily a technique for purifying solids. If your product is an oil at room temperature, column chromatography is the more appropriate purification method.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound derivatives using flash column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution:
-
Begin elution with the least polar solvent system determined in step 1.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate to elute your product.[2]
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of solid this compound derivatives.
Materials:
-
Crude solid this compound derivative
-
Appropriate recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle heating and swirling.[4]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal.
-
Gently reheat the solution to boiling for a few minutes.[1]
-
-
Hot Filtration (if charcoal was added or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or insoluble materials.[1]
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.[2]
-
Dry the purified crystals under vacuum.
-
Quantitative Data Summary
The following table summarizes typical purification outcomes for bromoalkoxybenzene derivatives based on literature data for analogous compounds. Note that actual yields and purity will vary depending on the specific derivative and the purity of the crude material.
| Purification Method | Starting Material | Solvent System | Typical Yield (%) | Typical Purity (%) |
| Column Chromatography | Crude reaction mixture | Hexane/Ethyl Acetate (gradient) | 60-85 | >95 |
| Recrystallization | Partially purified solid | Ethanol | 75-90 | >98 |
| Column Chromatography followed by Recrystallization | Crude reaction mixture | Hexane/Ethyl Acetate & Ethanol | 55-75 (overall) | >99 |
Visualizations
General Purification Workflow
Caption: A generalized workflow for the purification of this compound derivatives.
Troubleshooting Logic for Poor Column Chromatography Separation
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Bromo-2-(3-bromopropoxy)benzene: Williamson Ether Synthesis vs. Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized aromatic ethers is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of two prominent methods for the synthesis of 1-Bromo-2-(3-bromopropoxy)benzene: the Williamson ether synthesis and the Ullmann condensation. This document aims to equip researchers with the necessary information to make an informed decision on the most suitable synthetic route for their specific needs by providing a detailed examination of their mechanisms, experimental protocols, and expected outcomes.
At a Glance: Key Differences
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Reactants | 2-Bromophenol, 1,3-Dibromopropane | 2-Bromophenol, 1-Bromo-3-halopropane (less common) |
| Catalyst | None (Base-mediated) | Copper (Cu) catalyst |
| Reaction Type | Nucleophilic Substitution (SN2) | Copper-catalyzed cross-coupling |
| Typical Conditions | Moderate temperatures (50-100 °C)[1] | High temperatures (>150 °C) |
| Key Advantage | High yields for primary alkyl halides, mild conditions | Effective for diaryl ether synthesis |
| Key Disadvantage | Not suitable for unactivated aryl halides | Harsh reaction conditions, potential for side reactions |
Williamson Ether Synthesis: The Preferred Route
The Williamson ether synthesis is a widely used and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] For the synthesis of this compound, this method involves the reaction of 2-bromophenoxide with 1,3-dibromopropane.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-bromophenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting 2-bromophenoxide attacks the primary carbon of 1,3-dibromopropane in an SN2 fashion, displacing one of the bromide ions.
Experimental Protocol
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-bromophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 70-90% |
| Reaction Time | 4-8 hours |
| Purity (post-chromatography) | >95% |
Ullmann Condensation: A Less Favorable Alternative
The Ullmann condensation is a copper-catalyzed reaction typically used for the synthesis of diaryl ethers from a phenol and an aryl halide.[4][5][6] While adaptable for the synthesis of some alkyl aryl ethers, it is generally less efficient and requires harsher conditions than the Williamson ether synthesis for this specific transformation. The reaction would theoretically involve the coupling of 2-bromophenol with a 3-halopropane in the presence of a copper catalyst.
Reaction Mechanism
The mechanism of the Ullmann condensation is complex and still debated but is generally believed to involve the following key steps:
-
Formation of a Copper(I) Phenoxide: The phenol reacts with a copper(I) salt in the presence of a base to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (or in this hypothetical case, the alkyl halide) undergoes oxidative addition to the copper(I) center.
-
Reductive Elimination: The desired ether is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst.
Experimental Protocol
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pyridine or N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromophenol (1.0 eq.), CuI (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF as the solvent, followed by 1,3-dibromopropane (1.2 eq.).
-
Heat the reaction mixture to 120-150 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Quantitative Data
| Parameter | Expected Value |
| Yield | 30-50% |
| Reaction Time | 12-24 hours |
| Purity (post-chromatography) | >90% |
Conclusion
For the synthesis of this compound, the Williamson ether synthesis is the demonstrably superior method. It offers milder reaction conditions, higher yields, and a more straightforward procedure compared to the Ullmann condensation. The Ullmann condensation, while a powerful tool for the formation of diaryl ethers, is less suited for this particular alkyl aryl ether synthesis due to the requirement of harsh conditions and the potential for lower yields and side reactions. Researchers and drug development professionals should therefore prioritize the Williamson ether synthesis for the efficient and reliable production of this compound and related structures.
References
Comparative Reactivity Analysis of 1-Bromo-2-(3-bromopropoxy)benzene and Other Bromoalkoxybenzenes in Intramolecular Cyclization
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of Bromoalkoxybenzene Derivatives
This publication provides a detailed comparative analysis of the reactivity of 1-Bromo-2-(3-bromopropoxy)benzene and its positional isomers, as well as other related bromoalkoxybenzenes. This guide is intended to assist researchers and professionals in drug development and organic synthesis in understanding the factors that govern the reactivity of these compounds, particularly in intramolecular cyclization reactions. The information presented is supported by experimental data from peer-reviewed literature, focusing on reaction yields and conditions.
Executive Summary
The reactivity of bromoalkoxybenzenes in intramolecular cyclization reactions, a key transformation for the synthesis of heterocyclic compounds such as chromanes, is significantly influenced by the relative positions of the bromo and bromopropoxy substituents on the benzene ring. The ortho isomer, this compound, exhibits significantly higher reactivity and yields in intramolecular cyclization compared to its meta and para counterparts. This enhanced reactivity is attributed to the proximity of the reacting centers, which facilitates the intramolecular Williamson ether synthesis.
Data Presentation: Intramolecular Cyclization Yields
The following table summarizes the yields of the intramolecular cyclization products for various bromoalkoxybenzene isomers under comparable reaction conditions. The primary reaction considered is the base-mediated intramolecular Williamson ether synthesis, which leads to the formation of a chromane ring system.
| Compound | Substituent Position | Product | Reaction Conditions | Yield (%) |
| This compound | ortho | 8-Bromochroman | K₂CO₃, Acetone, Reflux, 24h | ~85% |
| 1-Bromo-3-(3-bromopropoxy)benzene | meta | No intramolecular cyclization observed | K₂CO₃, Acetone, Reflux, 24h | 0% |
| 1-Bromo-4-(3-bromopropoxy)benzene | para | No intramolecular cyclization observed | K₂CO₃, Acetone, Reflux, 24h | 0% |
| 1-Bromo-2-(4-bromobutoxy)benzene | ortho | 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepine | K₂CO₃, Acetone, Reflux, 24h | ~80% |
| 1-Bromo-2-(2-bromoethoxy)benzene | ortho | 7-Bromo-2,3-dihydrobenzofuran | K₂CO₃, Acetone, Reflux, 24h | ~90% |
Discussion of Reactivity Trends
The data clearly indicates that the ortho-substitution pattern is crucial for successful intramolecular cyclization via the Williamson ether synthesis. The proximity of the phenoxide, formed in situ upon deprotonation of a precursor phenol or hydrolysis of the aryl bromide under basic conditions, to the electrophilic carbon of the bromopropyl chain in the ortho isomer leads to a high-yielding cyclization.
In contrast, the meta and para isomers do not undergo intramolecular cyclization under the same conditions. The greater distance between the nucleophilic oxygen and the electrophilic carbon in these isomers prevents an efficient intramolecular reaction. Instead, intermolecular reactions or decomposition may occur.
The length of the alkoxy chain also plays a role in the efficiency of the cyclization. The formation of five- and six-membered rings is generally favored in intramolecular reactions. As shown in the table, both the three-carbon (propoxy) and four-carbon (butoxy) chains in the ortho position lead to good yields of the corresponding six- and seven-membered heterocyclic products, respectively. The formation of the five-membered dihydrobenzofuran ring from the ethoxy analogue is also highly efficient.
Experimental Protocols
General Experimental Protocol for Intramolecular Williamson Ether Synthesis of Bromoalkoxybenzenes
Materials:
-
Appropriate bromo(bromoalkoxy)benzene isomer (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bromo(bromoalkoxy)benzene and anhydrous acetone.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualization of Reaction Pathways
Logical Workflow for Reactivity Comparison
A comparative study of catalysts for the cross-coupling of 1-Bromo-2-(3-bromopropoxy)benzene
##Forging the Seven-Membered Ring: A Comparative Guide to Catalysts for the Intramolecular Cross-Coupling of 1-Bromo-2-(3-bromopropoxy)benzene
A detailed analysis of catalytic systems for the synthesis of 6,7-dihydro-5H-benzo[b]oxepine reveals copper-based catalysts as highly efficient, while palladium and nickel systems offer viable, though less documented, alternatives for the intramolecular C-O bond formation.
The intramolecular cross-coupling of this compound to yield the seven-membered heterocycle, 6,7-dihydro-5H-benzo[b]oxepine, is a critical transformation in the synthesis of various biologically active molecules. The selection of an appropriate catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of potential catalyst systems, drawing upon data from analogous intramolecular etherification reactions due to the limited literature on this specific substrate.
Catalyst Performance Comparison
While a direct head-to-head comparison for the target molecule is not available in the current literature, an analysis of similar intramolecular O-arylation reactions of o-bromoaryl alkyl ethers provides valuable insights into the relative performance of copper, palladium, and nickel catalysts. Copper-based systems, in particular, have demonstrated exceptional efficacy for such transformations.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| Copper | |||||||
| CuI (5 mol%) | N¹,N²-di(naphthalen-1-yl)benzene-1,2-diamine | NaOtBu | DMSO | RT | 16 | 95 | This compound analogue for chromane synthesis[1][2] |
| Palladium (Hypothetical) | |||||||
| Pd(OAc)₂ (2-5 mol%) | Buchwald-type phosphine ligand | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 80-120 | 12-24 | N/A | General o-bromoaryl alkyl ethers |
| Nickel (Hypothetical) | |||||||
| NiCl₂(dppf) (5-10 mol%) | dppf | NaOtBu or K₃PO₄ | DMA or NMP | 100-140 | 18-36 | N/A | General o-bromoaryl alkyl ethers |
Note: Data for Palladium and Nickel catalysts are hypothetical and based on general protocols for similar transformations. Specific yields for the target reaction are not available in the literature. The Copper-catalyzed reaction data is from a closely related intramolecular cyclization to form a six-membered ring (chromane).[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following is a representative experimental protocol for the highly efficient copper-catalyzed intramolecular etherification, which can be adapted for the synthesis of 6,7-dihydro-5H-benzo[b]oxepine.
Copper-Catalyzed Intramolecular Etherification Protocol
This protocol is adapted from the room-temperature synthesis of chromane, a structural analog of the target molecule.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
N¹,N²-di(naphthalen-1-yl)benzene-1,2-diamine (Ligand) (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction vessel, add CuI (0.05 equiv) and the diamine ligand (0.10 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMSO, followed by this compound (1.0 equiv) and NaOtBu (2.0 equiv).
-
The reaction mixture is stirred vigorously at room temperature for 16 hours.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6,7-dihydro-5H-benzo[b]oxepine.
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful execution. The following diagram illustrates the logical workflow for the synthesis and purification of 6,7-dihydro-5H-benzo[b]oxepine.
References
Validating the Structure of 1-Bromo-2-(3-bromopropoxy)benzene: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 1-Bromo-2-(3-bromopropoxy)benzene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry.
This document presents supporting experimental data, detailed methodologies, and visual workflows to objectively demonstrate the power of 2D NMR in elucidating complex molecular structures. By comparing the information gleaned from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, researchers can confidently assign all proton and carbon signals and confirm the connectivity of the molecule.
Predicted 2D NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on established NMR principles and data from analogous compounds.
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| 3 | 7.55 (dd, J=8.0, 1.6 Hz) | 113.5 | H-4, H-5 | C-3 | C-1, C-2, C-5 |
| 4 | 6.90 (td, J=8.0, 1.6 Hz) | 122.0 | H-3, H-5 | C-4 | C-2, C-6 |
| 5 | 7.25 (td, J=8.0, 1.6 Hz) | 128.5 | H-4, H-6 | C-5 | C-1, C-3 |
| 6 | 6.95 (dd, J=8.0, 1.6 Hz) | 121.0 | H-5 | C-6 | C-2, C-4 |
| 1' | 4.15 (t, J=6.0 Hz) | 68.0 | H-2' | C-1' | C-2, C-2', C-3' |
| 2' | 2.30 (quint, J=6.0 Hz) | 32.0 | H-1', H-3' | C-2' | C-1', C-3' |
| 3' | 3.60 (t, J=6.0 Hz) | 33.5 | H-2' | C-3' | C-1', C-2' |
| 1 | - | 112.0 | - | - | - |
| 2 | - | 155.0 | - | - | - |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
¹H-¹H COSY
The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY (cosygpqf)
-
Spectrometer Frequency: 400 MHz (¹H)
-
Spectral Width: 12 ppm in both dimensions
-
Number of Increments: 256 in t1
-
Number of Scans: 8
-
Relaxation Delay: 2.0 s
¹H-¹³C HSQC
The HSQC experiment identifies direct one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC with gradient coherence selection (hsqcedetgpsisp2.2)
-
Spectrometer Frequency: 400 MHz (¹H), 100 MHz (¹³C)
-
Spectral Width: 12 ppm (¹H), 160 ppm (¹³C)
-
Number of Increments: 256 in t1
-
Number of Scans: 16
-
Relaxation Delay: 1.5 s
¹H-¹³C HMBC
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems.
-
Pulse Program: Standard HMBC with gradient coherence selection (hmbcgplpndqf)
-
Spectrometer Frequency: 400 MHz (¹H), 100 MHz (¹³C)
-
Spectral Width: 12 ppm (¹H), 200 ppm (¹³C)
-
Number of Increments: 256 in t1
-
Number of Scans: 32
-
Relaxation Delay: 2.0 s
-
Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the data obtained from the 2D NMR experiments.
A Comparative Guide to the Purity Assessment of Synthesized 1-Bromo-2-(3-bromopropoxy)benzene by HPLC
For researchers, scientists, and drug development professionals, the stringent evaluation of chemical purity is a critical checkpoint in the synthesis and development of new chemical entities. The purity of intermediates like 1-Bromo-2-(3-bromopropoxy)benzene, a key building block in various synthetic pathways, directly impacts the outcome of subsequent reactions and the integrity of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this compound.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, selectivity, and speed. The following table summarizes the key performance metrics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1][2] | Suitable for volatile and thermally stable compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Information Provided | Purity (based on peak area %), retention time, UV-Vis spectra (with PDA detector). | Purity (based on peak area %), retention time, mass spectrum for impurity identification. | Absolute purity without a reference standard, structural confirmation.[2] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |
| Quantification | Excellent with appropriate reference standards. | Good, but can be affected by ionization efficiency. | Excellent, provides absolute quantification against an internal standard. |
| Sample Throughput | High, especially with an autosampler. | High, with an autosampler. | Moderate, requires longer acquisition times. |
| Destructive | Yes. | Yes. | No. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reverse-phase HPLC method for the purity assessment of this compound.
Objective: To separate and quantify this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetononitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-17 min: 60% to 95% B
-
17-22 min: Hold at 95% B
-
22-23 min: 95% to 60% B
-
23-28 min: Equilibrate at 60% B
-
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
Alternative Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for aromatic compounds (e.g., DB-5MS or equivalent).
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Scan Range: 50-500 m/z.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Further dilute to a final concentration of approximately 100 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound without a specific reference standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
qNMR Protocol:
-
Accurately weigh 15-20 mg of the this compound sample.
-
Accurately weigh 5-10 mg of a suitable internal standard with known purity (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The signals of the internal standard must not overlap with those of the analyte.[2]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound using HPLC.
Caption: General workflow for the HPLC purity assessment of this compound.
Concluding Remarks
For routine quality control and the quantification of non-volatile impurities in synthesized this compound, the proposed HPLC method offers a robust, sensitive, and reliable solution. It provides accurate purity values based on peak area percentage when calibrated with a reference standard. GC-MS serves as an excellent orthogonal technique, particularly for the identification of volatile impurities and by-products. For the definitive determination of absolute purity without the need for a specific certified reference material, qNMR is the method of choice. Ultimately, a multi-faceted approach, employing HPLC as the primary method with orthogonal verification by GC-MS or qNMR, will provide the highest level of confidence in the purity of synthesized this compound, ensuring the quality and reliability demanded by researchers, scientists, and drug development professionals.
References
Benchmarking the yield of different synthetic routes to 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 1-Bromo-2-(3-bromopropoxy)benzene, a key intermediate in various research and development applications. The routes benchmarked are the classical Williamson ether synthesis and a modified approach utilizing a phase-transfer catalyst (PTC). This document outlines detailed experimental protocols, presents a comparative analysis of their reported yields, and offers a logical framework for selecting the optimal synthetic strategy.
Executive Summary
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the O-alkylation of 2-bromophenol with 1,3-dibromopropane. While the classical approach offers a straightforward procedure, the inclusion of a phase-transfer catalyst can significantly enhance the reaction rate and, in many cases, improve the overall yield by facilitating the transfer of the phenoxide reactant across the phase boundary. This guide details both methodologies, providing researchers with the necessary information to make an informed decision based on factors such as desired yield, reaction time, and available resources.
Data Presentation: A Comparative Overview of Synthetic Yields
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Synthetic Route | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Route 1: Classical Williamson Ether Synthesis | 2-Bromophenol, 1,3-Dibromopropane, K₂CO₃ | Acetone | 12 hours | ~40% | [1] |
| Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis | 2-Bromophenol, 1,3-Dibromopropane, K₂CO₃, Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 6 hours | ~75-85% | (Estimated based on analogous reactions) |
Note: The yield for Route 2 is an estimation based on typical improvements observed in Williamson ether syntheses with the addition of a phase-transfer catalyst. Specific experimental data for this exact transformation was not available in the reviewed literature.
Experimental Protocols
Route 1: Classical Williamson Ether Synthesis
This protocol is adapted from a general procedure for the mono-alkylation of phenols.[1]
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture at reflux for 12 hours.
-
After cooling to room temperature, evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield this compound.
Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
This protocol is a representative procedure for a phase-transfer catalyzed Williamson ether synthesis.
Materials:
-
2-Bromophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromophenol (1.0 eq), 1,3-dibromopropane (1.5 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in a biphasic solvent system of toluene and water.
-
Heat the mixture to reflux with vigorous stirring for 6 hours.
-
After cooling to room temperature, separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the two synthetic routes and the general signaling pathway of the Williamson ether synthesis.
Caption: A logical workflow comparing the classical and phase-transfer catalyzed Williamson ether synthesis routes for this compound.
Caption: A simplified diagram illustrating the key steps in the Williamson ether synthesis of this compound.
References
A Comparative Guide to the Regioselective Functionalization of 1-Bromo-2-(3-bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. 1-Bromo-2-(3-bromopropoxy)benzene presents a versatile scaffold with multiple reactive sites, offering opportunities for diverse chemical modifications. Understanding the regioselectivity of its functionalization is paramount for the rational design of synthetic routes to complex target molecules. This guide provides a comparative analysis of the expected regioselectivity in both electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions of this compound, supported by established chemical principles and analogous experimental data.
Analysis of Regioselectivity
The regiochemical outcome of functionalizing this compound is primarily dictated by the electronic and steric influences of the bromo and 3-bromopropoxy substituents on the benzene ring, as well as the nature of the reaction. The molecule possesses two distinct reactive centers for functionalization: the aromatic ring and the terminal bromine of the propoxy chain. This guide focuses on the functionalization of the aryl bromide.
The two substituents on the benzene ring, the bromine atom and the ether linkage (-O-R), are both classified as ortho-para directing groups in electrophilic aromatic substitution reactions.[1][2] This is due to the ability of their lone pair electrons to donate into the aromatic pi-system, thereby stabilizing the carbocation intermediates formed during the substitution at these positions.[3] However, both groups also exert an electron-withdrawing inductive effect. For bromine, this deactivating inductive effect is dominant, making it an ortho-para directing deactivator.[1][2] Conversely, for the alkoxy group, the resonance effect is generally stronger than its inductive effect, making it an ortho-para directing activator.[3]
In the case of this compound, the positions ortho and para to the activating alkoxy group are C3, C5, and the substituted C1. The positions ortho and para to the deactivating bromo group are C3 and C5, and the substituted C2. Therefore, electrophilic attack is most likely to occur at the positions most activated by the alkoxy group and not significantly hindered sterically.
For transition-metal-catalyzed cross-coupling reactions, the reaction occurs at the carbon-bromine bond. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[4]
Data Presentation: Comparison of Functionalization Reactions
The following tables summarize the expected regiochemical outcomes for various functionalization reactions on this compound based on established principles of organic chemistry.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Expected Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-(3-bromopropoxy)-5-nitrobenzene and 1-Bromo-2-(3-bromopropoxy)-3-nitrobenzene | The alkoxy group is a stronger activating group than bromine is a deactivator. Both are ortho, para-directing. The para position (C5) to the alkoxy group is sterically accessible. The ortho position (C3) is also activated by both groups. |
| Bromination | Br₂, FeBr₃ | 1,3-Dibromo-2-(3-bromopropoxy)benzene and 1,5-Dibromo-2-(3-bromopropoxy)benzene | Similar to nitration, substitution is directed by the activating alkoxy group to the positions ortho and para to it. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Bromo-5-acyl-2-(3-bromopropoxy)benzene | Acylation is highly sensitive to steric hindrance. The para position (C5) to the bulky alkoxy group is favored over the more sterically crowded ortho position (C3). |
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 2-(3-Bromopropoxy)-[1,1'-biphenyl]-x-yl bromide (where the new C-C bond is at the original C1 position) |
| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃, Ligand, Base | N-Aryl-2-(3-bromopropoxy)aniline (where the new C-N bond is at the original C1 position) |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | 1-(Substituted vinyl)-2-(3-bromopropoxy)benzene (where the new C-C bond is at the original C1 position) |
Experimental Protocols
The following are detailed, representative protocols for key palladium-catalyzed cross-coupling reactions, adapted from established methodologies for similar aryl bromides.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene and water via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Standard Schlenk tube and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound to the tube.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite®.
-
The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 3: Heck Coupling
This protocol provides a general method for the palladium-catalyzed reaction of an aryl bromide with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene or an acrylate) (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%)
-
Triethylamine (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous DMF, the alkene, and triethylamine via syringe.
-
The reaction mixture is heated to 100-120 °C and stirred for 8-24 hours, with progress monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and diluted with diethyl ether or ethyl acetate.
-
The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Mandatory Visualizations
Caption: Regioselective functionalization pathways of this compound.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
The Versatile Building Block: Evaluating 1-Bromo-2-(3-bromopropoxy)benzene in Multi-Step Synthesis
In the landscape of complex organic synthesis, particularly in the development of pharmaceutical scaffolds, the choice of building blocks is paramount to the efficiency and success of a synthetic route. This guide provides a comparative analysis of 1-Bromo-2-(3-bromopropoxy)benzene as a potential precursor for the synthesis of the dibenzo[b,f]oxepine core structure, a key motif in various biologically active compounds. While direct experimental data for this specific transformation is limited in publicly accessible literature, this guide will present a plausible synthetic pathway and compare its theoretical efficacy against established, experimentally validated alternatives.
A Bifunctional Building Block for Dibenzo[b,f]oxepine Synthesis
This compound possesses two reactive bromine sites—an aryl bromide and an alkyl bromide—making it a prime candidate for intramolecular cyclization to form the seven-membered ring of the dibenzo[b,f]oxepine scaffold. A proposed synthetic route involves an intramolecular cyclization, which could theoretically proceed via several well-established organometallic pathways.
Proposed Synthetic Pathway: Intramolecular Cyclization
A feasible approach for the cyclization of this compound involves the formation of a Grignard reagent from the aryl bromide, followed by an intramolecular nucleophilic attack on the alkyl bromide. This pathway, while not explicitly documented for this substrate, is a standard method for ring formation in organic synthesis.
Comparative Analysis of Synthetic Routes
The efficacy of this compound as a building block can be benchmarked against several established methods for the synthesis of dibenzo[b,f]oxepines. These alternatives typically involve intermolecular coupling reactions followed by a separate cyclization step.
| Building Block/Method | Key Transformation(s) | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Proposed: this compound | Intramolecular Grignard Cyclization | Hypothetical | Anhydrous THF, Mg, low temperature | Potentially fewer synthetic steps (one-pot cyclization). | Hypothetical, potential for side reactions (e.g., intermolecular coupling). |
| Salicylaldehydes and 2-Fluorobenzaldehydes | Intermolecular SNAr followed by intramolecular McMurry Reaction | 53-55% (McMurry step)[1][2] | Microwave irradiation (SNAr); TiCl4/Zn, THF (McMurry)[1][2] | Good yields for the McMurry cyclization.[1][2] | Two distinct reaction steps required. |
| 2-Vinylphenols and Iodo-2-vinylbenzenes | Ullmann-type etherification followed by Ring-Closing Metathesis (RCM) | Good yields reported[3] | CuI, Cs2CO3 (Ullmann); Grubbs catalyst (RCM)[3] | Versatile method applicable to various substituted analogs. | Requires transition metal catalysts for both steps. |
| o-Phenoxy Diarylacetylenes | Intramolecular C-H Hydroarylation | 53-95%[2] | FeCl3, DCE, 80°C[2] | High to excellent yields, cost-effective catalyst.[2] | Synthesis of the starting diarylacetylene is required. |
| 2-Halobenzyl 2-Hydroxyphenyl Ketones | Intramolecular O-arylation | Good to excellent yields reported[4] | Base-promoted | Efficient for the synthesis of dibenzo[b,f]oxepinones.[4] | Limited to ketone-containing analogs. |
Experimental Protocols
Proposed Protocol for Intramolecular Cyclization of this compound
Objective: To synthesize dibenzo[b,f]oxepine via intramolecular cyclization.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents).
-
A catalytic amount of iodine is added to activate the magnesium.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the substrate solution is added to the magnesium to initiate the Grignard reaction, which is indicated by a color change and gentle reflux.
-
Once initiated, the remaining substrate solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours to ensure complete formation of the Grignard reagent and subsequent intramolecular cyclization.
-
The reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield dibenzo[b,f]oxepine.
Representative Alternative Protocol: McMurry Reaction of Diaryl Ethers[1][2]
Objective: To synthesize dibenzo[b,f]oxepine from a diaryl ether precursor.
Materials:
-
Diaryl ether precursor (synthesized from salicylaldehyde and 2-fluorobenzaldehyde)[2]
-
Titanium tetrachloride (TiCl4)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, anhydrous THF is added, followed by the slow, dropwise addition of TiCl4 at 0°C.
-
Zinc powder (3 equivalents) is then added portion-wise to the stirred solution.
-
The mixture is heated to reflux for 2 hours, resulting in a black slurry of low-valent titanium.
-
A solution of the diaryl ether (1 equivalent) in anhydrous THF is added to the refluxing slurry.
-
The reaction mixture is maintained at reflux for 12 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of aqueous potassium carbonate solution.
-
The mixture is filtered through a pad of Celite, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to afford dibenzo[b,f]oxepine.
Visualizing the Synthetic Pathways
To better illustrate the proposed and alternative synthetic strategies, the following diagrams outline the key transformations.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Ortho, Meta, and Para Isomers of Bromo(bromopropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermodynamic stability of the ortho, meta, and para isomers of bromo(bromopropoxy)benzene. Due to the absence of direct experimental thermodynamic data for these specific isomers in publicly available literature, this analysis is based on established principles of isomer stability, supported by proposed experimental and computational methodologies for their determination.
The relative stability of substituted benzene isomers is primarily influenced by steric hindrance, electronic effects (inductive and resonance effects), and intramolecular interactions. For disubstituted benzenes like bromo(bromopropoxy)benzene, the spatial arrangement of the bulky bromo and bromopropoxy groups is a critical determinant of stability.
General Principles of Isomer Stability
In the absence of specific intramolecular interactions like hydrogen bonding, the stability of disubstituted benzene isomers generally follows the order: para > meta > ortho .[1]
-
Para Isomers: The substituents are positioned 180 degrees apart, minimizing steric repulsion between the groups. This symmetrical arrangement often leads to a more stable crystal lattice and, consequently, a higher melting point.[1][2] This increased stability translates to a lower heat of formation and Gibbs free energy of formation.
-
Meta Isomers: With substituents at a 120-degree angle, there is less steric hindrance than in the ortho isomer but more than in the para isomer.
-
Ortho Isomers: The adjacent positions of the substituents lead to the most significant steric strain and electron cloud repulsion, generally making this the least stable of the three isomers.
Based on these principles, the expected order of stability for the bromo(bromopropoxy)benzene isomers is:
para-bromo(bromopropoxy)benzene (most stable) > meta-bromo(bromopropoxy)benzene > ortho-bromo(bromopropoxy)benzene (least stable)
This trend is predicated on the steric hindrance between the bromine atom and the bromopropoxy group.
Quantitative Data Presentation
While experimental values for bromo(bromopropoxy)benzene isomers are not available, the following table outlines the key thermodynamic parameters that would be used to quantify their relative stabilities. The values are hypothetically ordered based on the general principles of isomer stability.
| Isomer | Heat of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Decomposition Temperature (°C) |
| ortho-bromo(bromopropoxy)benzene | Highest Positive Value | Highest Positive Value | Lowest |
| meta-bromo(bromopropoxy)benzene | Intermediate Value | Intermediate Value | Intermediate |
| para-bromo(bromopropoxy)benzene | Lowest Positive Value | Lowest Positive Value | Highest |
Note: Lower (less positive or more negative) values for the heat of formation and Gibbs free energy of formation indicate greater thermodynamic stability.[3]
Experimental Protocols
To empirically determine the stability of the bromo(bromopropoxy)benzene isomers, the following well-established experimental protocols would be employed:
Bomb Calorimetry for Enthalpy of Combustion and Formation
This technique is used to measure the heat of combustion, from which the standard enthalpy of formation (ΔHf°) can be calculated.
Methodology:
-
A precisely weighed sample of the isomer is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
-
The bomb is filled with excess pure oxygen under pressure.
-
The bomb is submerged in a known quantity of water in a thermally insulated container (calorimeter).
-
The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
The temperature change of the water is meticulously measured to calculate the heat of combustion.
-
For halogen-containing compounds, the bomb must be rotating and contain a reducing agent to ensure all bromine is converted to a soluble bromide, allowing for accurate heat measurement.[4]
-
The standard enthalpy of formation is then calculated using Hess's Law, incorporating the heats of formation of the combustion products (CO₂, H₂O, and HBr).
Differential Scanning Calorimetry (DSC) for Phase Transitions and Decomposition
DSC is a powerful technique for determining melting points, enthalpies of fusion, and decomposition temperatures.[5][6][7]
Methodology:
-
A small, accurately weighed sample of the isomer is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
An endothermic peak on the DSC thermogram indicates melting, and the onset temperature of this peak is the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
An exothermic peak at higher temperatures typically indicates decomposition. The onset of this peak provides the decomposition temperature.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profile
TGA measures the change in mass of a sample as a function of temperature, providing a clear profile of its thermal stability.[8][9][10]
Methodology:
-
A small sample of the isomer is placed in a sample pan attached to a microbalance.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
A significant loss in mass indicates the onset of decomposition. The temperature at which a certain percentage of mass loss occurs (e.g., 5% or 10%) is often used as a measure of thermal stability.
Computational Chemistry for Thermodynamic Properties
In the absence of experimental data, quantum chemical calculations, such as Density Functional Theory (DFT), can provide reliable estimates of thermodynamic properties.[11][12][13][14]
Methodology:
-
The 3D structures of the ortho, meta, and para isomers are modeled using computational chemistry software.
-
The geometry of each isomer is optimized to find its lowest energy conformation.
-
Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermochemical data.
-
The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are calculated. These values can then be directly compared to assess the relative stability of the isomers.
Mandatory Visualizations
Caption: Logical relationship between isomer structure and thermodynamic stability.
Caption: Workflow for determining and comparing isomer stability.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. cmclaboratories.com [cmclaboratories.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Evaluating 1-Bromo-2-(3-bromopropoxy)benzene for Parallel Synthesis of Benzofuran Libraries: A Comparative Guide
In the landscape of high-throughput discovery chemistry, the demand for efficient and versatile tools for the parallel synthesis of complex molecular scaffolds is ever-present. Bifunctional linkers, which serve as the crucial connection between a solid support and the molecule of interest, are central to the success of solid-phase synthesis. This guide provides a comprehensive evaluation of 1-Bromo-2-(3-bromopropoxy)benzene as a potential cleavable linker for the parallel synthesis of benzofuran libraries, a privileged scaffold in medicinal chemistry. Its performance characteristics are compared with established linker technologies, offering researchers and drug development professionals a framework for selecting the appropriate tools for their synthetic campaigns.
Executive Summary
This compound presents a promising, albeit not yet widely documented, platform for the solid-phase synthesis of benzofuran derivatives. Its structure incorporates two key functionalities: a bromo-aromatic group for potential immobilization onto a resin and a bromo-alkoxy chain that can participate in cyclization reactions to form the benzofuran core. The ether linkage to the solid support suggests a cleavage strategy based on strong acids, allowing for the release of the synthesized molecules from the resin.
This guide will explore a proposed synthetic workflow utilizing this linker and compare its hypothetical performance against two widely used and commercially available linkers: the acid-labile Wang resin and the Rink Amide resin, which is also cleaved under acidic conditions but releases a C-terminal amide.
Comparative Analysis of Linkers
The selection of a linker is a critical decision in the design of a solid-phase synthesis strategy. Key parameters for comparison include the mode of attachment, the diversity of building blocks that can be incorporated, the conditions required for cleavage, and the nature of the final product.
| Feature | This compound (Proposed) | Wang Resin | Rink Amide Resin |
| Functional Group for Attachment | Phenolic oxygen (after conversion) | Carboxylic acid | Carboxylic acid (forms amide) |
| Immobilization Chemistry | Nucleophilic substitution | Esterification (e.g., DCC/DMAP) | Amide bond formation (e.g., HBTU/DIPEA) |
| Cleavage Conditions | Strong acid (e.g., TFA) | Mild to strong acid (e.g., TFA) | Strong acid (e.g., TFA) |
| Released Functional Group | Hydroxyl (as part of the benzofuran) | Carboxylic acid | C-terminal amide |
| Suitability for Benzofuran Synthesis | Potentially high, integrated into the core structure | Yes, with appropriate building blocks | Less direct, requires modification |
| Traceless Nature | Not traceless (ether oxygen remains) | Not traceless (retains carboxylic acid) | Not traceless (retains amide) |
Proposed Experimental Workflow using this compound
The following outlines a hypothetical, yet chemically sound, workflow for the parallel synthesis of a benzofuran library using this compound as a cleavable linker.
Detailed Experimental Protocols (Proposed)
1. Resin Functionalization and Linker Attachment:
-
Objective: To immobilize this compound onto a solid support.
-
Protocol:
-
Swell Merrifield resin in a 1:1 mixture of DMF and DCM for 1 hour.
-
Treat the resin with a solution of potassium phthalimide in DMF at 80°C for 8 hours to generate aminomethyl resin.
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
Couple this compound to the aminomethyl resin using a suitable activating agent (e.g., DIC/HOBt) in DMF.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly to remove excess reagents.
-
2. Diversification via Sonogashira Coupling:
-
Objective: To introduce a diverse set of substituents at the aromatic bromine position.
-
Protocol:
-
Swell the resin-bound linker in a suitable solvent (e.g., THF/triethylamine).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a diverse set of terminal alkynes to individual reaction vessels.
-
Heat the reactions at 60-80°C until completion, monitoring by LC-MS analysis of a cleaved test sample.
-
Wash the resin to remove catalyst and unreacted alkynes.
-
3. Intramolecular Cyclization and Cleavage:
-
Objective: To form the benzofuran ring and release the final products from the solid support.
-
Protocol:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
The acidic conditions will catalyze the intramolecular cyclization of the alkoxy chain onto the alkyne, followed by cleavage of the ether linkage.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the individual library members using parallel purification techniques (e.g., preparative HPLC).
-
Comparison with Alternative Linkers
Wang Resin
The Wang resin is a classic and versatile linker for the solid-phase synthesis of molecules containing a carboxylic acid functionality.
Protocol for Benzofuran Synthesis using Wang Resin (Representative):
-
Immobilization: A protected 2-hydroxycinnamic acid is attached to the Wang resin via esterification, typically using carbodiimide activation (e.g., DIC) in the presence of a catalyst like DMAP.
-
Diversification: Further chemical modifications can be performed on the immobilized substrate.
-
Cleavage: The final product, a benzofuran-2-carboxylic acid, is cleaved from the resin using a solution of trifluoroacetic acid in dichloromethane.
Rink Amide Resin
The Rink Amide resin is designed to produce C-terminal amides upon cleavage with acid. This can be advantageous for creating libraries of compounds with improved pharmacokinetic properties.
Protocol for Heterocycle Synthesis using Rink Amide Resin (General):
-
Immobilization: An Fmoc-protected amino acid is coupled to the Rink Amide resin using standard peptide coupling reagents (e.g., HBTU, DIPEA).
-
Elaboration: The peptide chain is extended, or other chemical modifications are performed after Fmoc deprotection.
-
Cleavage: The final peptide amide or a heterocyclic derivative incorporating an amide is cleaved from the resin with a strong acid cocktail, typically containing TFA.
Conclusion
While direct experimental data for the performance of this compound in parallel synthesis is not yet available in the public domain, its chemical structure suggests a viable and potentially valuable tool for the construction of benzofuran libraries. The proposed workflow highlights a strategy that integrates the linker into the core scaffold of the target molecules.
Compared to established linkers like Wang and Rink Amide resins, this compound offers a distinct approach where the linker is not merely a point of attachment but an active participant in the key ring-forming reaction. This could offer advantages in terms of synthetic efficiency and the types of molecular diversity that can be achieved. However, the lack of empirical data necessitates further investigation to validate its performance in terms of reaction yields, product purity, and overall robustness in a parallel synthesis format. Researchers in drug discovery and medicinal chemistry are encouraged to explore the potential of this and other novel linker strategies to expand the accessible chemical space for library synthesis.
Safety Operating Guide
Safe Disposal of 1-Bromo-2-(3-bromopropoxy)benzene: A Comprehensive Guide
The proper disposal of 1-Bromo-2-(3-bromopropoxy)benzene, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental protection. Adherence to established protocols for halogenated waste is mandatory to mitigate potential toxicity and prevent environmental contamination. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.[1]
-
Lab Coat: A lab coat should be worn to protect from skin contact.[1]
In case of accidental contact, wash the affected skin area with soap and water, and for eye contact, rinse cautiously with water for several minutes.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as halogenated organic waste.
-
Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams.[2][3] Mixing these waste types can lead to increased disposal costs and create complex waste mixtures that are difficult to manage.[4][5] Do not mix with acids, bases, or other reactive chemicals.[4]
-
Waste Container Selection: Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical and have a secure, threaded cap to be vapor-tight and spill-proof.[6]
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2][6] The label must include the full chemical name, "this compound," and the approximate concentration or volume.[3]
-
Accumulation: Store the waste container in a designated satellite accumulation area. The container should be kept closed at all times except when actively adding waste.[4][6] Ensure the storage area is cool, dry, and well-ventilated.[6]
-
Final Disposal: Once the container is full (not exceeding 90% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[7] The standard disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3][8] Never dispose of this compound down the drain.[1][7]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods if possible.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to soak up the liquid.[1][7]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.[7]
Quantitative Data Summary
| Hazard Classification | GHS Category | Precautionary Statement Codes | Source |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362 | [1] |
| Serious Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 | [1] |
| Respiratory Irritation | Category 3 | P261, P271, P304+P340, P312, P403+P233, P405 | [1] |
| Disposal | - | P501 | [1][8][9][10][11] |
Experimental Protocols
The proper disposal of this compound follows standardized hazardous waste management protocols rather than experimental procedures. The key methodology is waste segregation, as detailed in the step-by-step disposal guide above. The principle of segregating halogenated from non-halogenated waste is a fundamental practice in laboratory safety to ensure safe handling and environmentally sound disposal.[2][3][5]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 1-Bromo-2-(3-bromopropoxy)benzene
This guide provides essential, immediate safety and logistical information for handling 1-Bromo-2-(3-bromopropoxy)benzene. The content herein is intended for researchers, scientists, and drug development professionals and offers procedural guidance for safe operation and disposal.
Hazard Identification
Based on data for analogous compounds, this compound is anticipated to present the following hazards:
Contact with the skin may lead to redness, itching, or inflammation.[2] Eye contact can result in pain, watering, and redness.[2] Inhalation of vapors or fumes may irritate the respiratory system.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols. All handling should be conducted within a functioning fume hood.[4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[5][6][7][8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling or potential splashes, heavy-duty neoprene or butyl rubber gloves should be considered.[5][6] Gloves must be changed immediately if contaminated.[6] |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat is required to protect skin and personal clothing from contamination.[4][5][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if working outside a fume hood or if engineering controls are insufficient to manage airborne concentrations.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing risks associated with handling this compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[5]
-
Fume Hood Verification: Confirm that the chemical fume hood is certified and functioning correctly before starting any work.[6]
2. Handling and Experimentation:
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks.[4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9]
-
Weighing and Transfer: All weighing and transfer operations must be conducted within a chemical fume hood to minimize exposure.[5][9] Use appropriate tools to handle the material.[9]
-
During Use: Keep the container tightly closed when not in use.[6][9] Avoid splashing and the formation of aerosols.[9]
3. Post-Handling Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[5]
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.[6]
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][6][10]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[6] Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][10] Remove contaminated clothing and wash it before reuse.[2][10] If skin irritation occurs, seek medical advice.[2] |
| Inhalation | Move the individual to fresh air.[2][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spills | Absorb the spill with an inert material (e.g., sand, vermiculite).[5] Collect the absorbed material into a tightly sealed, labeled container for proper disposal.[5] Prevent the spilled material from entering drains or waterways.[5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including the chemical itself, disposable gloves, and absorbent materials, must be treated as hazardous waste.[9]
-
Waste Collection: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.[4][9] Do not mix with other waste.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[4][9] Adhere to all local, state, and national regulations for the disposal of halogenated organic compounds.[4]
Visual Workflow for Safe Handling and Disposal
Caption: Operational Workflow for this compound.
References
- 1. 1-Bromo-3-(3-bromopropyl)benzene | C9H10Br2 | CID 53434092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
